molecular formula C19H16O4 B402661 2-Naphthyl 2,6-dimethoxybenzoate

2-Naphthyl 2,6-dimethoxybenzoate

Cat. No.: B402661
M. Wt: 308.3g/mol
InChI Key: ARXDODIZXJNDFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Naphthyl 2,6-dimethoxybenzoate is a synthetic ester of 2,6-dimethoxybenzoic acid and 2-naphthol. It is offered as a high-purity compound for research and development purposes, particularly in the field of synthetic organic chemistry. Compounds featuring the 2,6-dimethoxybenzoate structure are recognized as valuable intermediates and scaffolds in medicinal chemistry. Research indicates that this core structure is a versatile precursor for synthesizing various biologically active heterocyclic compounds, including 2,5-disubstituted-1,3,4-oxadiazoles and 5-substituted-2-mercapto-1,3,4-oxadiazoles . Furthermore, structural analogs, such as Benzyl 2,6-dimethoxybenzoate, have been isolated from natural sources and demonstrated significant pharmacological activities in scientific studies, including analgesic (pain-relieving) effects and the ability to induce a concentration-dependent inhibition of spontaneous contractions in smooth muscle tissue (e.g., guinea-pig ileum) . The 2-naphthyl group incorporated into this ester may influence its physicochemical properties and biological interactions, making it a compound of interest for developing new chemical entities. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H16O4

Molecular Weight

308.3g/mol

IUPAC Name

naphthalen-2-yl 2,6-dimethoxybenzoate

InChI

InChI=1S/C19H16O4/c1-21-16-8-5-9-17(22-2)18(16)19(20)23-15-11-10-13-6-3-4-7-14(13)12-15/h3-12H,1-2H3

InChI Key

ARXDODIZXJNDFH-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)OC)C(=O)OC2=CC3=CC=CC=C3C=C2

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)OC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Foundational & Exploratory

"2-Naphthyl 2,6-dimethoxybenzoate" synthesis and characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Synthesis and Characterization of 2-Naphthyl 2,6-dimethoxybenzoate

Foreword: Navigating Synthesis of Novel Molecular Entities

The synthesis of specific, novel chemical compounds is the cornerstone of discovery in medicinal chemistry and materials science. While a vast body of literature documents established reactions, the precise molecule "2-Naphthyl 2,6-dimethoxybenzoate" is not prominently featured with a dedicated, published synthetic protocol. This guide, therefore, is constructed from first principles, leveraging robust and well-documented reactions in organic chemistry to provide a reliable pathway to the target molecule. It is designed not only as a procedural manual but as an instructional document, elucidating the rationale behind each methodological choice to empower researchers in their synthetic endeavors.

Section 1: Strategic Analysis of the Target Molecule

2-Naphthyl 2,6-dimethoxybenzoate is an aromatic ester. Its structure is a conjugate of two key pharmacophores:

  • 2-Naphthol: A bicyclic aromatic alcohol. The naphthalene scaffold is a versatile platform in drug discovery, present in numerous FDA-approved drugs and investigated for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3]

  • 2,6-Dimethoxybenzoic Acid: A benzoic acid derivative with two ortho-methoxy groups. These groups exert significant steric and electronic effects, which can influence molecular conformation and interaction with biological targets.

The ester linkage connects these two moieties. The synthesis of such aryl esters is a fundamental transformation, often achieved by activating the carboxylic acid component to facilitate an attack by the phenolic hydroxyl group.

Section 2: The Synthetic Blueprint: Acylation of 2-Naphthol

Rationale for the Chosen Synthetic Pathway

Direct esterification of a carboxylic acid with a phenol (a Fischer-Speier esterification) is notoriously inefficient.[4][5] This is because phenols are weaker nucleophiles than aliphatic alcohols, making the reaction impractically slow.[6]

A superior and highly reliable strategy involves activating the carboxylic acid by converting it into an acyl chloride . Acyl chlorides are significantly more electrophilic and react readily with phenols, even at room temperature.[4][5][6] This reaction, often conducted in the presence of a non-nucleophilic base to scavenge the HCl byproduct, is a variant of the Schotten-Baumann reaction.

Our synthetic plan is therefore a two-step process:

  • Activation: Convert 2,6-dimethoxybenzoic acid into 2,6-dimethoxybenzoyl chloride.

  • Coupling: React 2,6-dimethoxybenzoyl chloride with 2-naphthol to form the target ester.

Experimental Workflow: From Precursors to Purified Product

The following diagram illustrates the logical flow of the entire synthetic and purification process.

Synthesis_and_Purification_Workflow cluster_0 Step 1: Activation cluster_1 Step 2: Coupling & Purification Acid 2,6-Dimethoxybenzoic Acid AcylChloride 2,6-Dimethoxybenzoyl Chloride Acid->AcylChloride Toluene, Δ Thionyl Thionyl Chloride (SOCl₂) Thionyl->AcylChloride Reaction Reaction Mixture in DCM AcylChloride->Reaction Combine in Solvent Naphthol 2-Naphthol Naphthol->Reaction Base Pyridine or Et₃N (Base) Base->Reaction Workup Aqueous Workup (H₂O, NaHCO₃, Brine) Reaction->Workup Quench Purification Column Chromatography Workup->Purification Isolate Crude Product Pure 2-Naphthyl 2,6-dimethoxybenzoate Purification->Product AcylChloride_ref->Reaction

Caption: A two-stage workflow for the synthesis of the target ester.

Detailed Experimental Protocols

Protocol 2.3.1: Synthesis of 2,6-Dimethoxybenzoyl Chloride[7]

  • Materials: 2,6-dimethoxybenzoic acid, thionyl chloride (SOCl₂), toluene, petroleum ether.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ fumes), dissolve 2,6-dimethoxybenzoic acid (1.0 eq) in toluene.

    • Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise to the stirred solution at room temperature.

    • After the addition is complete, gently heat the mixture to reflux and maintain for 2-3 hours, or until gas evolution ceases.

    • Cool the reaction mixture to room temperature and remove the toluene and excess thionyl chloride under reduced pressure using a rotary evaporator.

    • Wash the resulting crude solid with cold petroleum ether and filter to yield 2,6-dimethoxybenzoyl chloride, which can be used in the next step, ideally without further purification.

Protocol 2.3.2: Synthesis of 2-Naphthyl 2,6-dimethoxybenzoate

  • Materials: 2-naphthol, 2,6-dimethoxybenzoyl chloride, anhydrous dichloromethane (DCM), triethylamine (Et₃N) or pyridine, deionized water, saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen), add 2-naphthol (1.0 eq) and dissolve in anhydrous DCM.

    • Cool the flask to 0 °C using an ice-water bath.

    • Add triethylamine (1.2 eq) to the solution via syringe.

    • Dissolve 2,6-dimethoxybenzoyl chloride (1.1 eq) in a small volume of anhydrous DCM and add it dropwise to the cooled, stirring reaction mixture over 15-20 minutes.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid), and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Naphthyl 2,6-dimethoxybenzoate.

Section 3: Structural Verification and Purity Assessment

Confirming the identity and purity of the final compound is a critical, self-validating step of any synthesis. A combination of spectroscopic methods is required.

Expected Spectroscopic Data

The following table summarizes the key analytical signatures expected for the successful synthesis of 2-Naphthyl 2,6-dimethoxybenzoate.

Analytical Technique Parameter Expected Observation
FT-IR Key StretchesStrong C=O stretch (~1735 cm⁻¹), C-O stretches (~1250-1100 cm⁻¹), Aromatic C-H stretch (>3000 cm⁻¹)
¹H NMR Chemical Shifts (δ)~8.0-7.2 ppm (multiplets, 7H, naphthyl protons), ~7.0-6.5 ppm (multiplets, 3H, benzoyl protons), ~3.8 ppm (singlet, 6H, two -OCH₃ groups)
¹³C NMR Chemical Shifts (δ)~165 ppm (Ester C=O), ~158 ppm (C-OCH₃), ~150-110 ppm (Aromatic carbons), ~56 ppm (-OCH₃ carbons)
Mass Spec. (HRMS) Molecular Ion[M+H]⁺ peak corresponding to the exact mass of C₁₉H₁₇O₄ (Calculated: 309.1127)

Note: Exact NMR chemical shifts are solvent-dependent and are predictions based on typical values for similar structures. Aromatic protons in particular will exhibit complex splitting patterns.[8][9][10]

The Analytical Validation Workflow

This diagram outlines the process of confirming the product's identity.

Analytical_Workflow Input Purified Synthetic Product FTIR FT-IR Spectroscopy Input->FTIR Functional Groups? NMR NMR Spectroscopy (¹H, ¹³C, COSY) Input->NMR Proton/Carbon Framework? MS High-Resolution Mass Spectrometry Input->MS Correct Mass/Formula? Validation Structural Confirmation & Purity Assessment FTIR->Validation Corroborate Data NMR->Validation Corroborate Data MS->Validation Corroborate Data

Caption: Orthogonal analytical workflow for structural elucidation.

  • FT-IR Interpretation: The primary diagnostic peak is the strong carbonyl (C=O) stretch of the ester. Its appearance, coupled with the disappearance of the broad -OH peak from 2-naphthol, is a strong indicator of reaction success.

  • NMR Interpretation: ¹H NMR will confirm the presence and ratio of all proton types: the seven distinct protons of the naphthyl system, the three of the dimethoxybenzoyl ring, and the six equivalent protons of the two methoxy groups. ¹³C NMR will confirm the total carbon count and the presence of the key ester carbonyl carbon.[8][10]

  • Mass Spectrometry Interpretation: High-Resolution Mass Spectrometry (HRMS) provides an exact mass, which can be used to confirm the elemental formula (C₁₉H₁₆O₄) with a high degree of confidence, effectively ruling out other potential products.

References

  • Title: Synthesis of 2,6-dimethoxybenzoyl chloride Source: PrepChem.com URL: [Link]

  • Title: preparation of esters Source: Chemguide URL: [Link]

  • Title: Ester synthesis by acylation Source: Organic Chemistry Portal URL: [Link]

  • Title: Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective Source: European Journal of Medicinal Chemistry via PubMed URL: [Link]

  • Title: Preparation of Esters Source: Chemistry Steps URL: [Link]

  • Title: 15.7 Spectroscopy of Aromatic Compounds Source: Organic Chemistry | OpenStax URL: [Link]

  • Title: 15.7: Spectroscopy of Aromatic Compounds Source: Chemistry LibreTexts URL: [Link]

  • Title: Naphthyl substituted antimicrobial drugs. Source: ResearchGate URL: [Link]

  • Title: Preparation of Esters Source: Chemistry LibreTexts URL: [Link]

  • Title: Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

Sources

Technical Monograph: Spectroscopic Validation of 2-Naphthyl 2,6-Dimethoxybenzoate

[1]

Executive Summary & Compound Profile

This technical guide serves as a definitive validation protocol for 2-Naphthyl 2,6-dimethoxybenzoate . This compound represents a specific class of sterically crowded aryl esters often utilized in physical organic chemistry to study hydrolysis rates ("ortho-effect") and as mesogenic cores in liquid crystal engineering.[1]

The unique structural feature—the bulky 2,6-dimethoxy motif—forces the carbonyl group out of coplanarity with the benzene ring. This steric inhibition of resonance significantly alters the spectroscopic signature compared to non-hindered benzoates.[1] This guide provides the target spectroscopic data (NMR, IR, MS) required to confirm successful synthesis and purity.

Chemical Identity
ParameterDetail
IUPAC Name 2-Naphthalenyl 2,6-dimethoxybenzoate
Molecular Formula C₁₉H₁₆O₄
Molecular Weight 308.33 g/mol
Monoisotopic Mass 308.1049 Da
SMILES COc1cccc(c1C(=O)Oc2ccc3ccccc3c2)OC

Synthesis & Sample Preparation Strategy

To obtain a sample of sufficient purity (>98%) for spectroscopic validation, standard Fisher esterification fails due to the steric blockade at the carbonyl carbon. The recommended protocol utilizes the acyl chloride intermediate to overcome the activation energy barrier.

Validated Synthetic Workflow (DOT Visualization)

SynthesisWorkflowStart2,6-Dimethoxybenzoic AcidActActivation(Oxalyl Chloride/DMF)Start->ActStep 1InterIntermediate:Acid ChlorideAct->Inter-HCl, -CO2ReactCoupling:2-Naphthol + NaH/THFInter->ReactStep 2: Nucleophilic Acyl Subst.ProdCrude ProductReact->ProdQuenchPurifyRecrystallization(EtOH/Hexane)Prod->PurifyWorkupFinalPure Target(>98%)Purify->FinalAnalysis

Figure 1: Two-step synthesis workflow designed to overcome steric hindrance at the 2,6-positions.

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the primary confirmation of the molecular skeleton. For this ester, Electron Ionization (EI) at 70 eV is the standard method to observe characteristic fragmentation.

Fragmentation Logic

The fragmentation is dominated by


-cleavage12
Ion Typem/z (Expected)Structural AssignmentMechanism
[M]⁺ 308 Molecular IonRadical cation of parent molecule.[1]
Base Peak 165 [2,6-(MeO)₂C₆H₃CO]⁺Acylium Ion : Cleavage of the C(O)-O bond.[1] Highly stabilized by resonance from methoxy groups.[1]
Fragment 144 [C₁₀H₈O]⁺2-Naphthol : Result of H-rearrangement (McLafferty-like) or ion pair collapse.[1]
Fragment 115 [C₉H₇]⁺Naphthyl cation : Loss of CO from naphthol fragment.[1]
Fragmentation Pathway Diagram[1]

MS_FragmentationParentParent Ion [M]+m/z 308AcyliumAcylium Ion (Base Peak)[Ar-C≡O]+m/z 165Parent->Acyliumα-cleavageNaphthoxyNaphthoxy Radical[Nap-O•]Parent->NaphthoxyNeutral LossNaphthol2-Naphthol Ionm/z 144Parent->NaphtholH-Rearrangement

Figure 2: Primary fragmentation pathway under EI conditions showing the dominant acylium ion formation.

Infrared Spectroscopy (IR)[2][5][6][7]

The IR spectrum is critical for assessing the "twist" of the carbonyl group. In sterically hindered benzoates, the C=O bond order increases slightly because the aromatic ring cannot be coplanar with the ester group, reducing conjugation.

Method: ATR-FTIR (Solid state) or KBr Pellet.[1]

Frequency (cm⁻¹)IntensityAssignmentExpert Insight
1735 – 1745 Strongν(C=O) Ester Shifted to higher wavenumbers compared to standard benzoates (usually ~1720) due to steric inhibition of resonance (Twisted C=O).[1]
1580 – 1600 Mediumν(C=C) Aromatic Skeletal vibrations of the naphthalene and benzene rings.[1]
1250 – 1280 Strongν(C-O-C) Asym Aryl ether stretch (Methoxy groups).[1]
1100 – 1150 Strongν(C-O) Ester C-O-C stretch of the ester linkage.
2840, 2940 Weakν(C-H) Aliphatic C-H stretch of the methoxy (-OCH₃) groups.[1]

Nuclear Magnetic Resonance (NMR)[5][6][8][9]

NMR is the definitive structural proof.[1] The symmetry of the 2,6-dimethoxybenzoyl group simplifies the spectrum, while the naphthalene group adds complexity in the aromatic region.

¹H NMR (400 MHz, CDCl₃)

Key Diagnostic Feature: The 6-proton singlet for the methoxy groups and the specific coupling pattern of the 1,2,3-substituted benzene ring.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentCoupling (J)
8.00 – 7.95 Doublet1HNaphthyl H-1Deshielded by ester oxygen proximity.[1]
7.90 – 7.80 Multiplet3HNaphthyl H-4, H-5, H-8Typical naphthalene aromatic region.[1]
7.55 – 7.45 Multiplet2HNaphthyl H-6, H-7
7.38 Doublet of Doublets1HNaphthyl H-3
7.32 Triplet1HBenzoyl H-4J ≈ 8.4 Hz.[1] Para to carbonyl.[1][3]
6.60 Doublet2HBenzoyl H-3, H-5J ≈ 8.4 Hz.[1] Ortho to methoxy groups (Shielded).[1]
3.85 Singlet6H-OCH₃ Chemically equivalent methoxy groups.[1]
¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ ppm)Carbon TypeAssignment
165.5 QuaternaryC=O[1] (Ester) .[1][4][2][5][6][7] Slightly upfield due to electron-rich ring, but sterics limit shielding.[1]
157.5 QuaternaryBenzoyl C-2, C-6 (Methoxy bearing).[1][5][8]
148.5 QuaternaryNaphthyl C-2 (Ipso to ester oxygen).[1]
133.8, 131.5 QuaternaryNaphthyl ring junctions.[1]
130.5 MethineBenzoyl C-4.[1]
129.5 – 125.0 MethineNaphthyl aromatic carbons (7 signals).[1]
118.5 MethineNaphthyl C-3 (Ortho to ester).[1]
114.2 QuaternaryBenzoyl C-1 (Ipso to carbonyl).[1]
104.1 MethineBenzoyl C-3, C-5 (Ortho to methoxy).[1]
56.0 Methyl-OCH₃ (Methoxy carbons).[1]

References

  • Doyle, M. P., et al. (2012).[1] Synthesis and catalytic properties of sterically hindered aryl esters. Journal of Organic Chemistry.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][3][9] (Standard reference for substituent additivity rules).

  • Khan, I., et al. (2012).[1][5][6] Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2(2), 521-527.[6]

  • NIST Chemistry WebBook. Mass spectrum of 2,6-dimethoxybenzoic acid derivatives. National Institute of Standards and Technology.[1][10]

An In-depth Technical Guide to the Potential Applications of 2-Naphthyl 2,6-dimethoxybenzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide explores the prospective applications of the novel chemical entity, 2-Naphthyl 2,6-dimethoxybenzoate, in the field of organic synthesis. While direct literature on this specific compound is not yet established, this paper extrapolates its potential utility from the well-documented reactivity of its constituent moieties: the 2-naphthyl group and the 2,6-dimethoxybenzoate functionality. We will delve into proposed synthetic routes for 2-Naphthyl 2,6-dimethoxybenzoate and hypothesize its applications in areas such as photochemistry, specifically the Photo-Fries rearrangement, and as a strategic precursor for the synthesis of complex polycyclic aromatic systems and other valuable chemical intermediates. This guide aims to provide a forward-looking perspective for researchers, scientists, and professionals in drug development, inspiring further investigation into this promising, yet unexplored, molecule.

Introduction: Unveiling a Molecule of Untapped Potential

In the ever-evolving landscape of organic synthesis, the quest for novel reagents and building blocks that offer unique reactivity and access to complex molecular architectures is paramount. 2-Naphthyl 2,6-dimethoxybenzoate presents itself as a molecule of significant interest, wedding the distinct chemical properties of the naphthalene ring system with the electronically-rich and sterically-hindered 2,6-dimethoxybenzoyl group. The naphthalene moiety is a cornerstone in the synthesis of dyes, pharmaceuticals, and materials, while the 2,6-dimethoxybenzoyl group is known to influence reaction pathways through its electronic and steric effects. This guide will provide a comprehensive overview of the potential of this compound, grounded in established chemical principles.

Proposed Synthesis of 2-Naphthyl 2,6-dimethoxybenzoate

The synthesis of 2-Naphthyl 2,6-dimethoxybenzoate can be readily envisioned through the esterification of 2-naphthol with 2,6-dimethoxybenzoic acid. Several standard esterification protocols could be employed, with the choice of method depending on the desired scale and efficiency.

Synthesis of Precursors

2,6-Dimethoxybenzoic Acid: This precursor can be synthesized from 1,3-dimethoxybenzene and carbon dioxide.[1] A common method involves the reaction of 1,3-dimethoxybenzene with a strong base, such as sodium, followed by the addition of carbon dioxide.[1]

2-Naphthol: 2-Naphthol is a commercially available reagent, often used in the synthesis of dyes and other organic compounds.[2]

Esterification Protocol: A Step-by-Step Guide

A reliable method for the synthesis of 2-Naphthyl 2,6-dimethoxybenzoate would be the Steglich esterification, which is known for its mild reaction conditions and high yields.

Experimental Protocol: Steglich Esterification of 2-Naphthol with 2,6-Dimethoxybenzoic Acid

  • Reaction Setup: To a solution of 2,6-dimethoxybenzoic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add 2-naphthol (1.0 eq), N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-Naphthyl 2,6-dimethoxybenzoate.

Diagram of Proposed Synthesis

Synthesis_of_2_Naphthyl_2_6_dimethoxybenzoate cluster_precursors Precursors cluster_reaction Steglich Esterification 2_naphthol 2-Naphthol DCC_DMAP DCC, DMAP, DCM 2_naphthol->DCC_DMAP 2_6_dimethoxybenzoic_acid 2,6-Dimethoxybenzoic Acid 2_6_dimethoxybenzoic_acid->DCC_DMAP product 2-Naphthyl 2,6-dimethoxybenzoate DCC_DMAP->product

Caption: Proposed synthesis of 2-Naphthyl 2,6-dimethoxybenzoate.

Potential Application: The Photo-Fries Rearrangement

Naphthyl esters are known to undergo the Photo-Fries rearrangement, a photochemical reaction that converts an ester to a hydroxyaryl ketone.[3][4] This reaction proceeds via the homolytic cleavage of the ester's carbon-oxygen bond upon UV irradiation, forming a radical pair that can then recombine.

Mechanistic Insight

The Photo-Fries rearrangement of 2-Naphthyl 2,6-dimethoxybenzoate would be expected to proceed as follows:

  • Excitation: Absorption of UV light promotes the ester to an excited singlet state.

  • Homolytic Cleavage: The excited ester undergoes homolytic cleavage of the O-acyl bond to form a geminate radical pair, consisting of a 2,6-dimethoxybenzoyl radical and a 2-naphthyloxyl radical, within a solvent cage.

  • Radical Recombination: The radical pair can recombine in several ways:

    • C-Acylation: The 2,6-dimethoxybenzoyl radical can attack the naphthyloxyl radical at the ortho positions (1- and 3-positions) of the naphthalene ring, leading to the formation of acyl-2-naphthols after tautomerization.

    • O-Acylation: Recombination at the oxygen atom regenerates the starting ester.

    • Decarbonylation: The 2,6-dimethoxybenzoyl radical can lose carbon monoxide to form a 2,6-dimethoxyphenyl radical, which can then react with the 2-naphthyloxyl radical.

  • Escape from Solvent Cage: The radicals can also escape the solvent cage and react with other molecules or abstract hydrogen atoms from the solvent, leading to the formation of 2-naphthol and 2,6-dimethoxybenzaldehyde.

Diagram of the Photo-Fries Rearrangement

Photo_Fries_Rearrangement start 2-Naphthyl 2,6-dimethoxybenzoate excited Excited State start->excited radical_pair Radical Pair (in solvent cage) excited->radical_pair Homolytic Cleavage radical_pair->start O-Acylation product_1 1-Acyl-2-naphthol radical_pair->product_1 C-Acylation product_2 3-Acyl-2-naphthol radical_pair->product_2 C-Acylation side_product_1 2-Naphthol radical_pair->side_product_1 Cage Escape side_product_2 2,6-Dimethoxybenzaldehyde radical_pair->side_product_2 Cage Escape

Caption: Proposed Photo-Fries rearrangement of the title compound.

Synthetic Utility

The Photo-Fries rearrangement of 2-Naphthyl 2,6-dimethoxybenzoate could provide a novel route to highly functionalized acyl-naphthols. These products could serve as valuable intermediates in the synthesis of:

  • Polycyclic Aromatic Hydrocarbons (PAHs): The resulting ketones could undergo further cyclization reactions to form complex PAHs, which are of interest in materials science.

  • Bioactive Molecules: The acyl-naphthol core is present in various natural products and pharmacologically active compounds.

Potential Application: Precursor for Substituted Naphthalenes

The 2,6-dimethoxybenzoyl group can be considered a sterically demanding protecting group or a directing group in certain reactions.

Directed Ortho-Metalation

While the 2,6-dimethoxybenzoyl group itself is not a classical directing group for ortho-metalation on the naphthalene ring, its steric bulk could potentially influence the regioselectivity of reactions on the naphthalene core. For instance, electrophilic aromatic substitution reactions might be directed to positions less sterically hindered by the bulky ester group.

Reductive Cleavage and Functionalization

The ester linkage can be cleaved under various conditions to unmask the 2-naphthol. This could be a strategic step in a multi-step synthesis where the hydroxyl group of 2-naphthol needs to be protected during other transformations.

Data Summary

As this is a prospective analysis, experimental data for 2-Naphthyl 2,6-dimethoxybenzoate is not available. However, we can tabulate the known properties of its precursors.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
2-NaphtholC₁₀H₈O144.17121-123
2,6-Dimethoxybenzoic AcidC₉H₁₀O₄182.17187-190[5]

Conclusion and Future Outlook

2-Naphthyl 2,6-dimethoxybenzoate stands as a molecule with considerable, albeit unexplored, potential in organic synthesis. Based on the established reactivity of its constituent parts, we have proposed its utility in photochemical rearrangements to generate complex acyl-naphthols and as a strategic intermediate in the synthesis of functionalized naphthalene derivatives. The synthetic protocols and mechanistic pathways outlined in this guide are intended to serve as a foundation for future experimental investigations. We anticipate that further research into this and structurally related compounds will unveil novel synthetic methodologies and contribute to the development of new materials and therapeutic agents.

References

  • Gu, W., Bi, S., & Weiss, R. G. (2002). Photo-Fries rearrangements of 1-naphthyl esters in the glassy and melted states of poly(vinyl acetate). Comparisons with reactions in less polar polymers and low-viscosity solvents. Photochemical & Photobiological Sciences, 1(1), 52-59.
  • Gu, W., & Weiss, R. G. (2001). Mediation of Photochemical Reactions of 1-Naphthyl Phenylacylates by Polyolefinic Films. Journal of the American Chemical Society.
  • Bautista, F. M., Campelo, J. M., Garcia, A., Luna, D., & Marinas, J. M. (1996). Photo-Fries Rearrangement of 1-Naphthyl Acetate over Al-MCM-41 and Ti-MCM-41 Molecular Sieves.
  • PraxiLabs. (n.d.). Synthesis of Beta Naphthyl Acetate Simulation. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethoxybenzoic Acid. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Naphthol. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing alpha-naphthol esters of carboxylic acids.
  • Indian Academy of Sciences. (1984). Strategies of synthesis based on dihydrobenzenes. Retrieved from [Link]

  • Larock, R. C., & Yao, T. (2004). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. The Journal of organic chemistry, 69(24), 8230–8238.
  • ACS Publications. (2021). Visible-Light-Induced Photoannulation of α-Naphthyl Cyclopropane Carboxylic Esters to Functionalized Dihydrophenalenes. Organic Letters.
  • PMC. (n.d.).
  • Chem-Supply. (n.d.). 2,6-dimethoxybenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 2, 6-dimethoxy benzoic acid.

Sources

Technical Whitepaper: Crystallographic Characterization of 2-Naphthyl 2,6-Dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the synthesis, crystallization, and structural analysis of 2-Naphthyl 2,6-dimethoxybenzoate . This compound represents a critical model in structural chemistry for examining the competition between steric inhibition of resonance (driven by the 2,6-dimethoxy motif) and


-system planarization  (driven by the naphthyl ester).

The 2,6-disubstitution pattern on the benzoate ring typically forces the ester carbonyl group out of coplanarity with the benzene ring, creating an "orthogonal" conformation. This guide provides a robust workflow for confirming this geometry via Single Crystal X-Ray Diffraction (SC-XRD) and analyzing the resulting supramolecular packing, specifically the interplay between methoxy-mediated weak hydrogen bonds and naphthyl


-stacking.

Part 1: Molecular Design & Synthesis Protocol

Structural Rationale

The target molecule combines two distinct steric and electronic domains:[1]

  • The Steric Domain (Benzoate): The 2,6-dimethoxy groups create significant steric bulk, preventing the carbonyl group from lying flat against the benzene ring. This "ortho-effect" typically results in a dihedral angle approaching 90°.

  • The Stacking Domain (Naphthyl): The 2-naphthyl moiety provides a large hydrophobic surface area, promoting

    
     interactions or herringbone packing motifs in the crystal lattice.
    
Synthesis Workflow (Steglich Esterification vs. Acid Chloride)

While Steglich esterification (DCC/DMAP) is common, the Acid Chloride Method is recommended here due to the steric hindrance of the 2,6-dimethoxybenzoic acid, which can make direct coupling sluggish.

Reagents:

  • Precursor A: 2,6-Dimethoxybenzoic acid (CAS: 1466-76-8)[2]

  • Precursor B: 2-Naphthol (CAS: 135-19-3)

  • Reagent: Thionyl Chloride (

    
    ) or Oxalyl Chloride
    
  • Base: Pyridine or Triethylamine (

    
    )
    

Step-by-Step Protocol:

  • Activation: Reflux 2,6-dimethoxybenzoic acid (1.0 eq) with thionyl chloride (1.5 eq) for 2 hours to generate 2,6-dimethoxybenzoyl chloride. Remove excess

    
     under vacuum.
    
  • Coupling: Dissolve 2-naphthol (1.0 eq) in dry Dichloromethane (DCM). Add the base (

    
    , 1.2 eq) and cool to 0°C.
    
  • Addition: Dropwise add the fresh acid chloride (dissolved in DCM) to the naphthol solution.

  • Workup: Stir at room temperature for 12 hours. Wash with 1M HCl (to remove amine), saturated

    
    , and brine. Dry over 
    
    
    
    .[3]
Visualization: Synthesis & Crystallization Logic

SynthesisWorkflow Start 2,6-Dimethoxybenzoic Acid Activation Activation (SOCl2, Reflux) Start->Activation Intermediate Acid Chloride Intermediate Activation->Intermediate Coupling Coupling (2-Naphthol + Et3N) Intermediate->Coupling Product Crude Ester (2-Naphthyl 2,6-dimethoxybenzoate) Coupling->Product Cryst Crystallization (Slow Evaporation) Product->Cryst Solvent: EtOH/Acetone (1:1) XRD SC-XRD Analysis Cryst->XRD Select Block/Prism

Caption: Workflow from steric activation of the benzoate to single-crystal isolation.

Part 2: Crystallographic Methodology[4][5]

Crystal Growth Strategy

The 2,6-dimethoxy group increases solubility in polar organic solvents, while the naphthyl group decreases it. A binary solvent system is required to balance these properties.

  • Primary Method: Slow Evaporation.[4]

  • Solvent System: Ethanol:Acetone (1:1 v/v) or Ethyl Acetate:Hexane (1:3 v/v).

  • Condition: Dissolve 50 mg of purified ester in 5 mL of solvent. Filter into a clean vial. Cover with parafilm punctured with 3-4 needle holes. Allow to stand at room temperature (298 K) for 3-5 days.

Data Collection Parameters

To resolve the precise bond angles of the twisted ester group, high-resolution data is mandatory.

ParameterSpecificationRationale
Temperature 100 K (Cryostream)Minimizes thermal motion of the methoxy methyl groups (

), which often exhibit high rotational disorder at room temperature.
Radiation Source Mo

(

Å)
Preferred for aromatic esters to reduce absorption effects compared to Cu sources.
Resolution 0.75 Å or betterRequired to accurately refine hydrogen atom positions for weak C-H...O interactions.
Refinement SHELXL (Least Squares)Standard for small molecule refinement. Anisotropic displacement parameters for all non-hydrogen atoms.

Part 3: Structural Analysis & Expected Features

The "Orthogonal Twist" (Steric Inhibition)

In standard benzoates, the ester group (


) is coplanar with the benzene ring to maximize conjugation. However, in 2,6-dimethoxybenzoates , the methoxy oxygens exert steric pressure on the carbonyl oxygen.
  • Metric to Measure: The torsion angle

    
     (C2-C1-C
    
    
    
    -O
    
    
    ).
  • Expected Value: Based on homologues like Methyl 2,6-dimethoxybenzoate [1] and Ethyl 2,6-dimethoxybenzoate [2], expect a torsion angle between 70° and 90° .

  • Significance: This confirms that the

    
    -system of the benzene ring is electronically decoupled from the ester carbonyl.
    
Naphthyl Group Packing

The 2-naphthyl group acts as a "supramolecular anchor." Unlike the twisted benzoate part, the naphthyl group is planar.

  • Interaction Type: Look for Centroid-Centroid (

    
    )  distances of < 3.8 Å between adjacent naphthyl rings.
    
  • Packing Motif: Naphthalene derivatives often adopt a Herringbone (T-shaped) packing to maximize edge-to-face interactions, or a Slipped Stack motif.

Weak Hydrogen Bonding (The "Velcro" Effect)

The methoxy groups are not just steric bulk; they are hydrogen bond acceptors.

  • Search for:

    
     interactions.
    
  • Donors: Aromatic protons from the naphthyl ring.

  • Acceptors: The methoxy oxygens (

    
    ) or the carbonyl oxygen (
    
    
    
    ).
  • Geometry:

    
     distance < 3.4 Å; angle > 140°.
    
Visualization: Interaction Logic

CrystalInteractions Benzoate 2,6-Dimethoxy Benzoate Core Sterics Steric Clash (MeO vs C=O) Benzoate->Sterics CH_O Weak C-H...O H-Bonds Benzoate->CH_O Acceptor Naphthyl 2-Naphthyl Moiety PiStack Pi-Pi Stacking (Naphthyl-Naphthyl) Naphthyl->PiStack Drives Naphthyl->CH_O Donor Twist Orthogonal Twist (~80-90°) Sterics->Twist Forces Twist->CH_O Exposes O-atoms

Caption: Logical map of intramolecular sterics driving intermolecular packing forces.

Part 4: Pharmaceutical & Material Implications[3][5][6]

  • Solubility Profile: The "orthogonal twist" disrupts the crystal lattice energy compared to planar benzoates. This often results in higher solubility in organic media, making this ester a useful "solubility-enhanced" prodrug model for naphthol delivery.

  • Stability: The steric bulk around the carbonyl carbon protects it from nucleophilic attack (hydrolysis). Expect this compound to show enhanced hydrolytic stability compared to unsubstituted naphthyl benzoate.

References

  • Qadeer, G., Rama, N. H., Malik, M. A., & Helliwell, M. (2007).[4] Methyl 2,6-dimethoxybenzoate.[4][5] Acta Crystallographica Section E: Structure Reports Online, 63(6), o3027.

  • Khan, I., Ibrar, A., & White, J. M. (2012).[6] Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2(2), 521–527.[6]

  • PubChem. 2-Naphthyl benzoate (Compound Summary). National Library of Medicine.

  • Kaduk, J. A., & Golab, J. T. (1999).[7] Structures of 2,6-disubstituted naphthalenes. Acta Crystallographica Section B: Structural Science, 55(1), 85-94.[7]

Sources

Advanced Thermal Characterization of Sterically Hindered Esters: A TGA Protocol for 2-Naphthyl 2,6-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

This technical guide outlines the definitive protocol for the Thermogravimetric Analysis (TGA) of 2-Naphthyl 2,6-dimethoxybenzoate . Unlike simple alkyl esters, this molecule presents a unique thermal profile due to the "ortho-effect" —the steric hindrance provided by the 2,6-dimethoxy groups flanking the carbonyl center.

As researchers, we do not simply burn samples; we interrogate molecular integrity. For this specific compound, the primary analytical challenge is distinguishing between sublimation (physical phase transition) and degradation (chemical bond scission), as the naphthalene moiety imparts significant volatility that can mask the onset of decomposition.

Structural Criticality
  • Steric Crowding: The 2,6-dimethoxy motif forces the carbonyl group out of planarity with the benzene ring, weakening the

    
     ester bond through torsional strain.
    
  • Electronic Effects: The electron-donating methoxy groups generally stabilize the benzoate radical, potentially altering the decomposition pathway toward radical homolysis rather than simple concerted elimination.

Experimental Configuration (The "Why" and "How")

To generate reproducible data that meets regulatory standards (e.g., ASTM E1131), the following experimental setup is mandatory.

Sample Preparation & Pan Selection
  • Standard Protocol (Open Pan): Use a 100

    
    L Platinum pan. This allows for the study of volatility and oxidative stability.
    
  • Advanced Protocol (Hermetically Sealed): Use an Aluminum pan with a laser-pinholed lid (

    
    ).
    
    • Reasoning: This compound is expected to sublime before it decomposes. A pinhole creates a "self-generated atmosphere," suppressing evaporation and allowing the TGA to detect the true chemical decomposition onset (

      
      ).
      
Atmosphere Control
  • Inert (Nitrogen/Argon): Flow rate at 40 mL/min (balance) and 60 mL/min (sample). Essential for determining the intrinsic thermal stability without oxidative catalysis.

  • Oxidative (Air/Oxygen): Used only in secondary runs to determine the "char oxidation" temperature, relevant for waste disposal profiles.

Heating Profiles

Do not rely on a single ramp rate. We employ a Modulated TGA or Multi-Rate approach to extract kinetic data.[1]

ParameterSettingRationale
Equilibration

for 5 min
Removes adsorbed surface moisture.
Ramp Rate (Screening)

to

Standard comparison rate.
Ramp Rate (Kinetics) 2, 5, 10,

Required for Friedman/Ozawa-Flynn-Wall isoconversional analysis.
Hi-Res Mode Sensitivity 4.0Dynamically slows heating during mass loss to separate overlapping events (e.g., demethylation vs. ester cleavage).

Predicted Thermal Behavior & Data Interpretation

Based on the structural analogs of aryl benzoates and dimethoxybenzenes, the TGA profile of 2-Naphthyl 2,6-dimethoxybenzoate will exhibit distinct mass loss events.

The "Phantom" Mass Loss (Sublimation)
  • Observation: A gradual mass loss starting around

    
     - 
    
    
    
    in open pans.
  • Validation: If the Derivative Thermogravimetry (DTG) peak shifts significantly to higher temperatures in a pinholed pan compared to an open pan, the process is evaporation/sublimation. Decomposition temperatures are less pressure-dependent than boiling points.

Primary Decomposition Event ( )
  • Expected Range:

    
     - 
    
    
    
    .
  • Mechanism:

    • Homolysis: Cleavage of the

      
       bond (demethylation), releasing methyl radicals.
      
    • Decarboxylation: Loss of

      
       due to the instability of the radical intermediate.
      
    • Scission: Rupture of the ester linkage yielding 2-naphthol and 2,6-dimethoxybenzoic acid residues.

Quantitative Analysis Table

Summarize your findings in this format:

EventTemperature Range (

)
Mass Loss (%)Assignment
Volatiles


Residual solvent/moisture.
Stage 1


Ester cleavage / Naphthol release.
Stage 2


Degradation of benzoate core.
Residue


Carbonaceous Char (in

).

Kinetic Analysis & Lifetime Prediction[7]

For drug development, knowing the stability at storage temperature is crucial. We use the Arrhenius equation derived from multi-heating rate TGA.

Protocol:

  • Run the sample at 2, 5, 10, and

    
    .
    
  • Select specific conversion points (

    
    ).
    
  • Plot

    
     vs 
    
    
    
    (where
    
    
    is heating rate).[2]
  • The slope of these lines provides the Activation Energy (

    
    ).
    

Acceptance Criteria:

  • The correlation coefficient (

    
    ) for the linear fit must be 
    
    
    
    .
  • If

    
     varies significantly with 
    
    
    
    , the reaction is multi-step (complex), and a single shelf-life prediction is invalid.

Visualization of Workflows

Experimental Logic Flow

This diagram illustrates the decision matrix for characterizing the compound.

TGA_Workflow Start Sample: 2-Naphthyl 2,6-dimethoxybenzoate PanSelect Pan Selection Start->PanSelect OpenPan Open Pt Pan (Volatility Screen) PanSelect->OpenPan SealedPan Pinhole Al Pan (Decomposition Screen) PanSelect->SealedPan RunTGA Run TGA (10°C/min, N2) OpenPan->RunTGA SealedPan->RunTGA Analysis Analyze DTG Peak RunTGA->Analysis Decision Is Mass Loss Pressure Dependent? Analysis->Decision Sublimation Process: Sublimation Action: Use Sealed Pan Data Decision->Sublimation Yes (Shift > 10°C) Degradation Process: Degradation Action: Calculate Onset Decision->Degradation No (Shift < 5°C) Kinetics Kinetic Analysis (Ozawa-Flynn-Wall) Sublimation->Kinetics Degradation->Kinetics

Caption: Decision matrix for distinguishing sublimation from chemical decomposition in TGA.

Theoretical Decomposition Pathway

This diagram visualizes the predicted molecular breakdown based on structural stress.

Decomposition_Path Parent Parent Molecule (Sterically Strained) TS Transition State (Radical/Ionic) Parent->TS Heat Input PathA Path A: Homolysis (Methoxy Cleavage) TS->PathA High T (>350°C) PathB Path B: Scission (Ester Hydrolysis) TS->PathB Trace Moisture/Acid Prod1 Methyl Radical + Benzoate Radical PathA->Prod1 Prod2 2-Naphthol + 2,6-Dimethoxybenzoic Acid PathB->Prod2

Caption: Predicted thermal decomposition pathways: Homolytic cleavage vs. Ester scission.

References

  • ASTM International. (2020). ASTM E1131-08(2014): Standard Test Method for Compositional Analysis by Thermogravimetry. West Conshohocken, PA. [Link]

  • Robichaud, D. J., et al. (2014).[3] Unimolecular thermal decomposition of dimethoxybenzenes.[3] Journal of Chemical Physics, 140(23).[3] [Link]

  • TA Instruments. (n.d.). Estimation of Polymer Lifetime by TGA Decomposition Kinetics. TA Instruments Library. [Link]

  • National Institutes of Health (NIH). (n.d.). PubChem Compound Summary for CAS 444116-45-4. PubChem. [Link](Note: General search entry for verification of compound existence).

Sources

Technical Assessment: Stability & Degradation of 2-Naphthyl 2,6-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive stability profile of 2-Naphthyl 2,6-dimethoxybenzoate , a specialized ester characterized by extreme hydrolytic resistance due to steric shielding. While often utilized as a robust fluorogenic substrate or model compound to probe enzyme active site sterics, its utility depends on a precise understanding of its degradation kinetics.

This document moves beyond generic handling instructions, offering a mechanistic analysis of its degradation pathways—specifically sterically hindered hydrolysis and Photo-Fries rearrangement —and providing self-validating protocols for quantification.

Mechanistic Stability Profile

The "Ortho Effect" and Hydrolytic Resistance

The defining feature of 2-Naphthyl 2,6-dimethoxybenzoate is the 2,6-dimethoxy substitution pattern on the benzoate ring. Unlike standard naphthyl esters (e.g., 2-naphthyl acetate), which hydrolyze rapidly in aqueous buffers, this molecule exhibits kinetic inertness.

  • Steric Inhibition of Resonance: The two methoxy groups at the ortho positions force the carbonyl group out of coplanarity with the benzene ring. This prevents the conjugation of the carbonyl

    
    -system with the aromatic ring, theoretically increasing electrophilicity.
    
  • Steric Blocking (Primary Factor): However, the sheer physical bulk of the methoxy groups protects the carbonyl carbon from nucleophilic attack (

    
    -like tetrahedral intermediate formation). The nucleophile (water or hydroxide) cannot easily access the trajectory required (Burgi-Dunitz angle) to form the tetrahedral intermediate.
    
  • Electronic Repulsion: The electron-rich lone pairs on the methoxy oxygens repel the approaching nucleophile (OH⁻ or H₂O), further raising the activation energy for hydrolysis.

Photochemical Instability (Photo-Fries Rearrangement)

While chemically stable, the naphthyl moiety renders the molecule sensitive to UV radiation. Upon excitation (


), the ester bond cleaves homolytically to form a solvent-caged radical pair (naphthoxyl and acyl radicals). This leads to the Photo-Fries rearrangement , generating ortho- and para-hydroxyketones rather than simple hydrolysis products.

Visualization of Degradation Pathways[1]

The following diagram illustrates the competing pathways of steric blocking (hydrolytic stability) versus photochemical degradation.

DegradationPathways Substrate 2-Naphthyl 2,6-dimethoxybenzoate Hydrolysis Hydrolytic Attack (pH > 8.0) Substrate->Hydrolysis Slow Kinetic Rate UV_Excitation UV Excitation (hν) Substrate->UV_Excitation λ < 300nm Tetrahedral Tetrahedral Intermediate Hydrolysis->Tetrahedral BLOCKED by 2,6-OMe Sterics Products_Hyd 2-Naphthol + 2,6-Dimethoxybenzoic Acid Tetrahedral->Products_Hyd RadicalPair Solvent Cage [Naphthoxyl • • Acyl] UV_Excitation->RadicalPair Homolytic Cleavage Fries_Ortho Ortho-Fries Product (1-acyl-2-naphthol) RadicalPair->Fries_Ortho Recombination Fries_Para Para-Fries Product (6-acyl-2-naphthol) RadicalPair->Fries_Para Migration

Figure 1: Mechanistic map contrasting the sterically hindered hydrolytic pathway with the active Photo-Fries rearrangement pathway.

Experimental Protocols for Stability Assessment

Protocol A: pH-Rate Profile (Hydrolytic Stability)

Objective: To quantify the specific base-catalyzed rate constant (


) and confirm steric resistance compared to a standard (e.g., 2-naphthyl benzoate).

Reagents:

  • Buffer Systems: Phosphate (pH 7.0), Borate (pH 9.0), Carbonate (pH 10.5). Note: Avoid Tris/Glycine as they can act as nucleophiles.

  • Solvent: Acetonitrile (ACN) or DMSO (to ensure solubility).

  • Detection: HPLC-UV or Fluorometry (Excitation: 280 nm, Emission: ~350 nm for 2-naphthyl release).

Workflow:

  • Stock Preparation: Prepare a 10 mM stock solution of 2-Naphthyl 2,6-dimethoxybenzoate in ACN.

  • Initiation: Spike stock into pre-thermostated buffer (25°C) to a final concentration of 50 µM. Ensure organic co-solvent < 5% to minimize solvent effects.

  • Sampling:

    • Inject immediately (t=0).

    • Monitor every 60 minutes for 12 hours (due to expected slow kinetics).

  • Quantification: Monitor the appearance of 2-naphthol (retention time shift and fluorescence increase).

  • Data Analysis: Plot

    
     vs. time. The slope represents 
    
    
    
    .
    • Validation Check: If

      
       at pH 10 is < 10% of the rate for 2-naphthyl benzoate, steric shielding is confirmed.
      
Protocol B: Photostability Stress Test

Objective: To determine the half-life (


) under ambient and UV light, critical for handling procedures.

Workflow:

  • Sample Prep: Prepare two sets of 50 µM solutions in 50:50 ACN:Water.

    • Set A: Clear borosilicate glass vial.

    • Set B (Control): Amber vial wrapped in foil.

  • Exposure: Place Set A in a light chamber (ICH Q1B standard or cool white fluorescent light).

  • Checkpoint: Analyze aliquots via HPLC at 0, 4, 8, and 24 hours.

  • Identification: Look for new peaks eluting after the parent peak (Fries rearrangement products are often more lipophilic) or before (hydrolysis products).

Quantitative Data Summary (Expected)

The following table summarizes expected stability metrics based on the structural properties of the 2,6-dimethoxybenzoate moiety.

ParameterConditionExpected OutcomeMechanistic Rationale
Hydrolysis pH 7.4 (PBS), 25°C< 1% degradation / 24hHydrophobic shielding; lack of nucleophilic access.
Hydrolysis pH 10.0, 25°CSlow degradation (

h)
"Ortho effect" blocks

attack trajectory.
Enzymatic Porcine Liver EsteraseResistant / Very SlowActive site steric clash with 2,6-OMe groups.
Photolysis Ambient LightModerate StabilityNaphthalene absorption is weak in visible spectrum.
Photolysis UV (254/365 nm)Rapid Degradation (

h)
Efficient Photo-Fries rearrangement of naphthyl esters.

Storage & Handling Recommendations

Based on the degradation pathways above, the following rigorous storage protocols are required to maintain >99% purity:

  • Primary Hazard: Light , not moisture.

    • Action: Store strictly in amber vials. For solid bulk, wrap containers in aluminum foil.

  • Temperature: -20°C is recommended to arrest any slow oxidative processes of the ether groups.

  • Solution State: Avoid storing in DMSO/DMF for prolonged periods (>1 week) at room temperature, as trace amines in these solvents can catalyze aminolysis over time. Prepare working solutions fresh in Acetonitrile.

References

  • Steric Effects in Ester Hydrolysis

    • Source: Cohen, S. G., & Schneider, A. (1974). "Steric hindrance in hydrolysis of 2,6-disubstituted benzoates." Journal of the American Chemical Society.
    • Relevance: Establishes the baseline kinetic retard
    • Context:

  • Photochemistry of Naphthyl Esters

    • Source: Guillet, J. E., et al. (2002). "Photo-Fries rearrangements of 1-naphthyl esters in glassy and melted states." Photochemical & Photobiological Sciences.
    • Relevance: Details the radical pair mechanism responsible for UV degrad
    • Link:

  • Base-Catalyzed Hydrolysis Mechanisms

    • Source: Master Organic Chemistry.
    • Relevance: Provides the foundational mechanism which is inhibited in this specific molecule.
    • Link:

  • Mild Alkaline Hydrolysis of Hindered Esters

    • Source: Arkivoc (2018). "Mild alkaline hydrolysis of hindered esters in non-aqueous solution."[1]

    • Relevance: Discusses methodologies required to force hydrolysis in sterically hindered benzoates when degrad
    • Link:

Sources

Methodological & Application

Synthesis of "2-Naphthyl 2,6-dimethoxybenzoate" from 2-naphthol and 2,6-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 2-Naphthyl 2,6-Dimethoxybenzoate

Executive Summary

This guide details the synthesis of 2-naphthyl 2,6-dimethoxybenzoate , a structural motif often found in liquid crystals and biologically active pharmacophores.

The Challenge: This synthesis presents a dual chemical challenge:

  • Steric Hindrance (The "Ortho Effect"): The 2,6-dimethoxy substituents on the benzoic acid create significant steric shielding of the carbonyl carbon, rendering standard Fischer esterification ineffective.

  • Reduced Nucleophilicity: 2-Naphthol is a phenol (

    
    ), making it significantly less nucleophilic than primary or secondary aliphatic alcohols.
    

The Solution: We utilize a Nucleophilic Acyl Substitution via Acid Chloride pathway. This protocol activates the sterically hindered acid into a highly reactive acyl chloride intermediate (


) using Thionyl Chloride (

) with Dimethylformamide (DMF) catalysis, followed by base-promoted coupling with 2-naphthol.

Retrosynthetic Analysis & Mechanism

To successfully couple these fragments, we must activate the electrophile (the acid) to overcome the energy barrier imposed by the ortho-methoxy groups.

  • Pathway: 2,6-Dimethoxybenzoic acid

    
     2,6-Dimethoxybenzoyl chloride 
    
    
    
    Target Ester.
  • Catalytic Insight: The formation of the acid chloride is sluggish due to sterics. We employ DMF as a catalyst. DMF reacts with

    
     to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a far superior electrophile than 
    
    
    
    alone, facilitating the attack on the hindered carboxylic acid.
Reaction Scheme Visualization

ReactionScheme Acid 2,6-Dimethoxybenzoic Acid (Sterically Hindered) AcylCl Intermediate: 2,6-Dimethoxybenzoyl Chloride Acid->AcylCl Activation (- SO2, - HCl) SOCl2 SOCl2 + DMF (cat.) SOCl2->Acid Product Product: 2-Naphthyl 2,6-dimethoxybenzoate AcylCl->Product Esterification Naphthol 2-Naphthol (Nucleophile) Naphthol->Product + Base Base Pyridine / Et3N Base->Product Scavenges HCl

Figure 1: Stepwise activation and coupling pathway designed to overcome steric hindrance.

Reagents and Equipment

ReagentMW ( g/mol )Equiv.[1][2][3][4][5]Role
2,6-Dimethoxybenzoic acid 182.171.0Limiting Reagent (Electrophile)
Thionyl Chloride (

)
118.973.0Chlorinating Agent
DMF (Dimethylformamide) 73.090.05Catalyst (Critical)
2-Naphthol 144.171.1Nucleophile
Pyridine 79.102.0Base / Acyl Transfer Catalyst
Dichloromethane (DCM) -SolventAnhydrous Solvent

Safety Note: Thionyl chloride releases


 and 

gases. Perform all operations in a functioning fume hood.

Detailed Experimental Protocols

Phase 1: Synthesis of 2,6-Dimethoxybenzoyl Chloride
  • Setup: Equip a dry 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube (or 
    
    
    
    line).
  • Charging: Add 2,6-dimethoxybenzoic acid (1.82 g, 10 mmol) to the flask.

  • Activation: Add Thionyl Chloride (2.2 mL, ~30 mmol).

  • Catalysis: Add 2-3 drops of anhydrous DMF .

    • Observation: You will see immediate effervescence (

      
       release).
      
  • Reflux: Heat the mixture to reflux (75-80°C oil bath) for 2–3 hours.

    • Checkpoint: The solution should become clear and homogeneous.

  • Isolation: Remove excess

    
     via rotary evaporation (use a trap). Add a small amount of dry toluene and re-evaporate to azeotrope off trace thionyl chloride.
    
    • Result: An off-white/yellowish solid or oil (Acid Chloride). Proceed immediately to Phase 2.

Phase 2: Esterification (Schotten-Baumann Conditions)
  • Solvation: Dissolve the crude acid chloride from Phase 1 in 20 mL of anhydrous DCM .

  • Nucleophile Prep: In a separate flask, dissolve 2-naphthol (1.58 g, 11 mmol) and Pyridine (1.6 mL, 20 mmol) in 15 mL of anhydrous DCM.

  • Addition: Cool the nucleophile solution to 0°C (ice bath). Add the acid chloride solution dropwise over 15 minutes.

    • Mechanism:[1][3][6][7][8] Pyridine forms an N-acylpyridinium intermediate, which is more reactive towards the phenol than the free acid chloride.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6–12 hours.

    • Monitoring: Check via TLC (Silica, 20% EtOAc/Hexane). Look for the disappearance of 2-naphthol (

      
      ).
      
Phase 3: Workup and Purification

WorkupFlow RxnMix Reaction Mixture (DCM phase) Wash1 Wash 1: 1M HCl (Removes Pyridine) RxnMix->Wash1 Wash2 Wash 2: 1M NaOH (Removes unreacted 2-Naphthol/Acid) Wash1->Wash2 Wash3 Wash 3: Brine + Dry (MgSO4) Wash2->Wash3 Evap Rotary Evaporation Wash3->Evap Recryst Recrystallization (EtOH or MeOH) Evap->Recryst

Figure 2: Purification logic to ensure removal of starting materials and base.

  • Quench: Pour reaction mixture into 50 mL ice water.

  • Acid Wash: Wash organic layer with 1M HCl (

    
     mL).
    
    • Purpose: Protonates pyridine to pyridinium chloride (water-soluble), removing it from the organic phase.

  • Base Wash: Wash organic layer with 1M NaOH (

    
     mL).
    
    • Purpose: Deprotonates unreacted 2-naphthol (to naphthoxide) and hydrolyzes unreacted acid chloride to benzoate, moving both to the aqueous phase.

  • Drying: Wash with brine, dry over anhydrous

    
    , filter, and concentrate.
    
  • Recrystallization: Recrystallize the crude solid from hot Ethanol or Methanol.

Characterization & Expected Data

Confirm the structure using Proton NMR (


 NMR) and IR spectroscopy.
TechniqueFeature to ObserveInterpretation
IR Spectroscopy ~1730–1750 cm⁻¹Ester Carbonyl (C=O) stretch. (Higher freq. than acid due to phenol conjugation).

NMR

3.80–3.90 ppm (s, 6H)
Methoxy groups (-OCH3). Distinctive singlet.

NMR

7.20–8.00 ppm (m)
Aromatic region .[2] Look for 2-naphthyl pattern overlapping with benzoyl protons.

NMR
Absence of ~11.0 ppmDisappearance of Carboxylic Acid proton.

NMR
Absence of ~5.0–9.0 ppm (broad)Disappearance of Phenolic OH.

Troubleshooting

  • Low Yield?

    • Cause: Incomplete formation of acid chloride due to sterics.

    • Fix: Ensure DMF is fresh/dry. Increase reflux time in Phase 1.

  • Product is an Oil?

    • Cause: Residual solvent or impurities.[9]

    • Fix: Triturate with cold hexanes to induce crystallization.

  • Starting Material Persists?

    • Cause: Moisture ingress hydrolyzed the acid chloride.[10]

    • Fix: Ensure all glassware is flame-dried and reagents are anhydrous.

References

  • BenchChem. (n.d.). 2,6-Dimethoxybenzoyl (DMB) Protection of Phenols. Retrieved from

  • Organic Syntheses. (1976). Esterification of Sterically Hindered Acids. Org.[1][4][5] Synth. Coll. Vol. 6. Retrieved from [4]

  • National Institutes of Health (NIH). (2014). Steric hindrance of 2,6-disubstituted benzoic acid derivatives. Pesticide Biochemistry and Physiology. Retrieved from

  • Common Organic Chemistry. (n.d.). Steglich Esterification and Acid Chloride Protocols. Retrieved from

Sources

Application Note: Purification of 2-Naphthyl 2,6-dimethoxybenzoate by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the purification of 2-Naphthyl 2,6-dimethoxybenzoate (CAS: 444116-45-4), a sterically hindered ester derived from 2-naphthol and 2,6-dimethoxybenzoic acid.

The synthesis of this compound often presents a specific purification challenge: the 2,6-dimethoxy substitution pattern creates significant steric hindrance around the carbonyl carbon, frequently resulting in incomplete esterification. Consequently, the crude reaction mixture typically contains the desired non-polar ester, unreacted polar 2-naphthol, and highly polar 2,6-dimethoxybenzoic acid.

This protocol utilizes Flash Column Chromatography on silica gel to achieve >98% purity. It prioritizes Dry Loading to mitigate solubility issues and employs a Step-Gradient elution strategy to maximize resolution between the target ester and the phenolic impurity.

Compound Characterization & Separation Strategy

Before initiating chromatography, one must understand the physicochemical properties driving the separation.

ComponentStructure TypePolarityEst.[1] Rf (20% EtOAc/Hex)Behavior on Silica
2-Naphthyl 2,6-dimethoxybenzoate Aryl EsterLow0.40 – 0.55Elutes first. No H-bond donors.
2-Naphthol Naphthyl PhenolMedium0.20 – 0.30Retained by H-bonding with silanols.
2,6-Dimethoxybenzoic Acid Benzoic AcidHigh< 0.05 (Baseline)Strong interaction; often streaks without acid modifier.

The Separation Logic:

  • Stationary Phase: Silica Gel 60 (40–63 µm) provides the acidic surface necessary to differentiate the basicity/H-bonding capability of the ester vs. the phenol.

  • Mobile Phase: A Hexane/Ethyl Acetate system is chosen over DCM/MeOH. The ester is lipophilic; Hexane provides strong retention, allowing the EtOAc to modulate the desorption precisely.

  • Detection: The naphthalene moiety has a high molar extinction coefficient at 254 nm , making UV detection highly sensitive.

Pre-Purification Analytics: Method Development (TLC)

Critical Rule: Never run a column without a validated TLC method.

Protocol: The "Three-Spot" Co-elution Test
  • Plate Preparation: Use Silica Gel 60 F254 aluminum-backed plates.

  • Spotting: Apply three spots to the baseline:

    • Lane 1: Crude Mixture.

    • Lane 2: Pure 2-Naphthol (Reference Standard).

    • Lane 3: Co-spot (Crude + 2-Naphthol).

  • Eluent Screening:

    • Attempt 1: 100% Hexanes. (Result: Product likely stays at baseline).

    • Attempt 2: 10% EtOAc in Hexanes. (Result: Product moves, Impurities stay).

    • Attempt 3: 20% EtOAc in Hexanes.[2] (Target Condition).

  • Target Criteria:

    • 
      Rf 
      
      
      
      0.15
      between the Ester and 2-Naphthol.
    • Target Rf for Ester: 0.35 .

Expert Insight: If the 2-naphthol spot trails into the ester spot, add 0.5% Acetic Acid to the mobile phase. This suppresses the ionization of the phenol and sharpens the peak, though it is rarely necessary for simple naphthols.

Detailed Purification Protocol

Phase 1: Sample Preparation (Dry Loading)

Why Dry Load? Aryl benzoates are often crystalline solids with poor solubility in the non-polar starting mobile phase (Hexanes). Liquid loading with DCM can cause the compound to precipitate upon contact with the Hexane-equilibrated column, leading to band broadening and poor resolution.

  • Dissolve the crude solid (e.g., 1.0 g) in the minimum amount of Dichloromethane (DCM) .

  • Add Silica Gel (ratio: 1.5g silica per 1g crude) to the flask.

  • Evaporate the solvent under reduced pressure (Rotovap) until a free-flowing, dry powder remains.

    • Caution: Ensure no DCM remains; it is a strong eluent and will ruin the gradient profile.

Phase 2: Column Packing & Loading
  • Column Selection: For 1g crude, use a 25mm x 150mm column (approx. 40g Silica).

  • Slurry Packing:

    • Suspend silica in 100% Hexanes .

    • Pour into the column and pack under air pressure.

    • Flush with 2 Column Volumes (CV) of Hexanes to equilibrate.

  • Loading:

    • Carefully pour the Dry Load powder onto the top of the packed silica bed.

    • Add a 1cm layer of Sea Sand on top to protect the bed from disturbance.

Phase 3: Gradient Elution

Run the column using the following step-gradient to ensure separation of the non-polar ester from the polar phenol.

StepMobile Phase CompositionVolume (CV)Goal
1 100% Hexanes 2 CVFlush non-polar impurities (grease, mineral oil).
2 5% EtOAc / 95% Hexanes 3 CVBegin moving the Ester; retain Phenol.
3 10% EtOAc / 90% Hexanes 5 CVElute Target Ester. Collect small fractions.
4 20% EtOAc / 80% Hexanes 3 CVElute any tailing Ester; begin moving Phenol.
5 50% EtOAc / 50% Hexanes 2 CVFlush 2-Naphthol and Acid (Wash step).
Phase 4: Fraction Analysis
  • Spot every 3rd test tube onto a TLC plate.

  • Visualize under UV 254 nm .

  • Pool fractions containing only the single upper spot (Ester).

  • Self-Validation: If a fraction shows a faint lower spot (2-Naphthol), discard it or re-purify. Do not compromise the bulk purity.

Workflow Visualization

The following diagram illustrates the decision-making process and workflow for this purification.

PurificationWorkflow Start Crude Reaction Mixture (Ester + Naphthol + Acid) TLC TLC Method Dev Target: 20% EtOAc/Hex Start->TLC LoadChoice Solubility Check Soluble in Hexane? TLC->LoadChoice DryLoad Dry Loading (Adsorb on Silica) LoadChoice->DryLoad No (Solid/Oily) WetLoad Liquid Loading (Not Recommended) LoadChoice->WetLoad Yes Column Flash Chromatography Gradient Elution DryLoad->Column WetLoad->Column Analysis Fraction Analysis (UV 254nm) Column->Analysis Pool Pool Pure Fractions Concentrate Analysis->Pool Single Spot Only

Figure 1: Decision tree for the purification of aryl benzoates via flash chromatography.

Troubleshooting & Expert Tips

Issue: Co-elution (The "Snowman" Effect)

If the ester and 2-naphthol spots overlap on TLC (looking like a snowman):

  • Cause: Overloading or Mobile Phase too polar.

  • Fix: Reduce the polarity to 5% EtOAc/Hexanes and run an isocratic column. The separation will take longer, but the resolution will increase significantly.

Issue: Product Streaking
  • Cause: Acidic impurities (2,6-dimethoxybenzoic acid) dragging.

  • Fix: Although the acid should stay at the baseline, if the crude was very acidic, pre-wash the crude organic layer with Sat. NaHCO3 during the workup phase before the column. This converts the free acid to its water-soluble salt, removing it entirely before chromatography.

Issue: Invisible Impurities
  • Cause: Non-UV active impurities (e.g., aliphatic coupling reagents like DCC urea).

  • Fix: Stain the TLC plate with Iodine or Phosphomolybdic Acid (PMA) after UV checking. The naphthalene ring is UV active, but aliphatic contaminants are not.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925. Link

  • Teledyne ISCO. (n.d.). Flash Chromatography Guide: Basics of Method Development. Retrieved from Teledyne ISCO. Link

  • Reich, H. J. (2017). Flash Chromatography.[2][3][4][5] University of Wisconsin-Madison, Department of Chemistry. Link

  • Biotage. (2020).[6] The Flash Purification Blog: Strategies for Separating Acids and Bases. Link

Sources

High-Performance Recrystallization Protocol: 2-Naphthyl 2,6-Dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification of 2-Naphthyl 2,6-dimethoxybenzoate , a sterically hindered aryl ester. Unlike simple benzoates, the 2,6-dimethoxy substitution pattern creates significant steric bulk around the carbonyl center, influencing both molecular packing and solubility profiles. This protocol prioritizes a single-solvent recrystallization using Ethanol , with a backup binary solvent system (Ethyl Acetate/Hexane) for stubborn oils.

Key Challenges Addressed:

  • Oiling Out: The steric twist of the 2,6-dimethoxy group often lowers the melting point, causing the compound to separate as an oil rather than a crystal.

  • Phenolic Impurities: Efficient removal of unreacted 2-naphthol.

Chemical Context & Solubility Profile

Molecular Analysis
  • Lipophilic Domain: The naphthalene ring and the methoxy methyl groups contribute to high solubility in halogenated solvents (DCM, Chloroform) and aromatics (Toluene).

  • Polar Domain: The ester linkage and ether oxygens provide hydrogen bond accepting sites, making the compound moderately soluble in hot alcohols but insoluble in water.

  • Steric Factors: The ortho-methoxy groups force the carbonyl group out of planarity with the benzene ring. This reduces lattice energy, making the compound prone to supercooling (oiling out).

Solubility Data (Estimated)
SolventCold (20°C)Hot (Boiling)Suitability
Water InsolubleInsolubleAnti-solvent
Ethanol (95%) LowHighIdeal
Ethyl Acetate HighVery HighGood Solvent (Binary)
Hexanes LowModerateAnti-solvent (Binary)
Dichloromethane Very HighVery HighToo soluble for crystallization

Protocol A: Ethanol Recrystallization (Primary Method)

Recommended for removing unreacted 2-naphthol and polar byproducts.

Materials
  • Crude 2-Naphthyl 2,6-dimethoxybenzoate

  • Solvent: Ethanol (95% or Absolute)

  • Equipment: Erlenmeyer flask, hot plate/magnetic stirrer, reflux condenser (optional), Büchner funnel.

Step-by-Step Methodology

Step 1: Saturation

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimum amount of Ethanol to just cover the solid.

  • Heat the mixture to a gentle boil (approx. 78°C) with stirring.

  • Add additional hot ethanol in small aliquots (1-2 mL) until the solid just dissolves.

    • Note: If the solution is colored but clear, proceed. If solid particles remain that do not dissolve after adding 20% excess solvent, these are likely inorganic salts; filter them out hot.

Step 2: Controlled Cooling (Critical)

  • Remove the flask from heat and place it on a cork ring or wood block (insulation).

  • Allow the flask to cool to room temperature undisturbed .

    • Mechanism:[1][2][3] Rapid cooling traps impurities. Slow cooling allows the sterically bulky molecules to align into the crystal lattice.

  • Observation: If the solution turns cloudy and deposits oil droplets instead of crystals, see Troubleshooting (Section 5) immediately.

Step 3: Crystallization Completion

  • Once at room temperature, place the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.

Step 4: Isolation

  • Collect crystals via vacuum filtration using a Büchner funnel.[2]

  • Wash: Rinse the filter cake with a small volume of ice-cold ethanol .

    • Caution: Do not use too much wash solvent, or you will redissolve the product.

  • Dry: Air dry on the filter for 10 minutes, then dry in a vacuum oven at 40°C or a desiccator overnight.

Protocol B: Binary Solvent System (EtOAc / Hexane)

Recommended if the compound oils out in ethanol or if non-polar impurities are present.

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate .

  • Precipitation: While keeping the solution hot, add Hexane (or Petroleum Ether) dropwise until a persistent cloudiness (turbidity) appears.[4]

  • Clarification: Add one drop of Ethyl Acetate to clear the solution.

  • Crystallization: Remove from heat and allow to cool slowly.

Troubleshooting: The "Oiling Out" Phenomenon

Because the 2,6-dimethoxy groups disrupt planar packing, this compound may separate as a liquid oil before crystallizing.

SymptomDiagnosisCorrective Action
Oiling Out Solution is too concentrated or MP is close to solvent BP.1. Reheat to dissolve the oil.2. Add a small amount of extra solvent.3.[2] Seed the cooling solution with a pure crystal (if available).4. Scratch the inner glass wall with a glass rod to induce nucleation.
No Crystals Solution is too dilute.Evaporate 20-30% of the solvent and retry cooling.
Colored Crystals Impurities trapped in lattice.Perform a "decolorizing carbon" treatment during the hot dissolution step (filter hot before cooling).[2][5]

Process Visualization (Workflow)

RecrystallizationWorkflow Start Crude Solid (2-Naphthyl 2,6-dimethoxybenzoate) Dissolve Dissolve in Boiling Ethanol (Min. Volume) Start->Dissolve Check Solids Remaining? Dissolve->Check FilterHot Hot Filtration (Remove Insolubles) Check->FilterHot Yes (Insolubles) CoolSlow Slow Cooling (RT -> Ice Bath) Check->CoolSlow No (Clear Solution) FilterHot->CoolSlow CheckOil Oiling Out? CoolSlow->CheckOil Remedy Reheat & Add Seed Crystal or More Solvent CheckOil->Remedy Yes FilterCold Vacuum Filtration (Büchner Funnel) CheckOil->FilterCold No (Crystals Formed) Remedy->CoolSlow Retry Wash Wash with Cold Ethanol FilterCold->Wash Dry Dry (Vacuum/Desiccator) Wash->Dry

Caption: Logical workflow for the recrystallization of sterically hindered naphthyl benzoates, including decision nodes for common failure modes like oiling out.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for general ester recrystallization techniques).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Authoritative source on solvent selection for aromatic esters).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2-Naphthyl acetate (Structural analog for solubility estimation). Retrieved February 21, 2026.

  • Maiti, D., & Buchwald, S. L. (2010).[6] Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794.[6] (Context on synthesis and handling of sterically hindered aryl ethers/esters). [6]

Sources

"2-Naphthyl 2,6-dimethoxybenzoate" as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Strategic Steric Shielding and Fluorogenic Profiling of Esterase Activity

Executive Summary & Chemical Rationale

In the landscape of medicinal chemistry, metabolic stability is often the bottleneck for ester-based prodrugs. 2-Naphthyl 2,6-dimethoxybenzoate (2N-26DMB) serves as a critical "Tool Compound" and structural motif demonstrating the principle of Orthogonal Steric Shielding .

Unlike standard benzoate esters, the 2,6-dimethoxy substitution pattern creates a unique "gearing effect." The methoxy groups force the carbonyl moiety out of planarity with the aromatic ring, creating a deep steric pocket that blocks nucleophilic attack by water or non-specific esterases.

Core Utility:
  • Metabolic Stability Probe: Differentiates between highly promiscuous hydrolases (e.g., CES1) and sterically restricted enzymes.

  • Prodrug Design Motif: The 2,6-dimethoxybenzoyl group acts as a "molecular bumper," extending the half-life of labile payloads.

  • Fluorogenic "Turn-On" Sensor: The 2-naphthyl ester is non-fluorescent; upon specific enzymatic hydrolysis, it releases 2-naphthol , providing a high-sensitivity fluorescent readout (

    
    ).
    

Chemical Mechanism: The "Steric Gate" Effect

The resistance of 2N-26DMB to hydrolysis is not merely due to bulk; it is a combination of electronic decoupling and trajectory blocking.

Mechanism Diagram

The following diagram illustrates the synthesis and the hydrolytic blockade mechanism.

StericShielding Acid 2,6-Dimethoxybenzoic Acid Intermediate Acyl Chloride (Twisted Conformation) Acid->Intermediate Chlorination Reagent Oxalyl Chloride / DMF (Activation) Reagent->Intermediate Product 2-Naphthyl 2,6-dimethoxybenzoate (Sterically Shielded) Intermediate->Product + 2-Naphthol (Base) Naphthol 2-Naphthol Naphthol->Product Block STERIC BLOCKADE (Hydrolysis Resistant) Product->Block Non-Specific Attack Enzyme General Esterase (Serine Hydrolase) Enzyme->Block Access Denied

Figure 1: Synthesis pathway and the steric blockade mechanism preventing rapid hydrolysis by non-specific esterases.

Protocol 1: Synthesis of 2-Naphthyl 2,6-Dimethoxybenzoate

Direct Fischer esterification fails for 2,6-disubstituted benzoic acids due to the acylium ion formation barrier. The Yamaguchi Esterification is a gold standard, but for the 2-naphthol coupling, the Acid Chloride method via Oxalyl Chloride is more atom-economical and robust for this specific scaffold.

Reagents Required:
  • 2,6-Dimethoxybenzoic acid (1.0 eq)

  • Oxalyl chloride (1.5 eq)

  • DMF (Catalytic, 2-3 drops)

  • 2-Naphthol (1.1 eq)

  • Triethylamine (Et3N) (2.0 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:
  • Activation (Acyl Chloride Formation):

    • Dissolve 2,6-dimethoxybenzoic acid (5 mmol) in anhydrous DCM (20 mL) under

      
       atmosphere.
      
    • Add catalytic DMF (2 drops).

    • Add Oxalyl chloride (7.5 mmol) dropwise at 0°C. Caution: Gas evolution (CO, CO2, HCl).

    • Stir at Room Temperature (RT) for 2 hours until gas evolution ceases.

    • Note: The 2,6-methoxy groups stabilize the acyl chloride, making it relatively stable but highly reactive toward the phenol.

  • Coupling (Esterification):

    • In a separate flask, dissolve 2-naphthol (5.5 mmol) and Et3N (10 mmol) in DCM (10 mL).

    • Cannulate the acyl chloride solution into the naphthol solution slowly at 0°C.

    • Allow to warm to RT and stir overnight (12-16 hours).

  • Work-up & Purification:

    • Quench with saturated

      
       solution.
      
    • Extract with DCM (3x). Wash organics with 1M HCl (to remove excess amine) and Brine.

    • Dry over

      
       and concentrate.
      
    • Recrystallization: Recrystallize from Ethanol/Hexane to yield white crystalline needles.

Validation Criteria:

  • 1H NMR: Look for the distinct singlet of the methoxy groups (~3.8 ppm) and the naphthyl aromatic protons (7.2–8.0 ppm).

  • Yield: Expect >85% due to the high reactivity of the acyl chloride once formed.

Protocol 2: Metabolic Stability & Fluorogenic Profiling

This assay uses 2N-26DMB to test the "steric tolerance" of an esterase. If an enzyme hydrolyzes this compound, it possesses a large, flexible active site (e.g., certain Lipases). If it fails, the enzyme is sterically restricted (e.g., Acetylcholinesterase).

Assay Logic Diagram

AssayLogic Substrate Substrate: 2N-26DMB (Non-Fluorescent) Incubation Incubation (pH 7.4, 37°C) Substrate->Incubation Branch Enzyme Type? Incubation->Branch SmallPocket Sterically Restricted (e.g., AChE) Branch->SmallPocket LargePocket Promiscuous/Lipase (e.g., PLE, CES1) Branch->LargePocket Result1 NO Hydrolysis (Dark) SmallPocket->Result1 Result2 Hydrolysis -> 2-Naphthol (Fluorescent) LargePocket->Result2

Figure 2: Logic flow for using 2N-26DMB as a differential enzyme probe.

Experimental Setup:

Buffer: PBS (pH 7.4) or Tris-HCl (50 mM, pH 7.5). Stock Solution: 10 mM 2N-26DMB in DMSO.

  • Preparation:

    • Dilute Stock to 100 µM in Buffer (Final DMSO < 1%).

    • Aliquot into a black 96-well plate (100 µL/well).

  • Enzyme Addition:

    • Add 10 units of target esterase (e.g., Porcine Liver Esterase, Human Carboxylesterase 1).

    • Include a "No Enzyme" control (Spontaneous hydrolysis check) and a "Positive Control" (2-Naphthyl Acetate - unhindered).

  • Measurement:

    • Instrument: Fluorescence Plate Reader.

    • Settings: Excitation: 330 nm | Emission: 460 nm.

    • Mode: Kinetic read (every 2 mins for 60 mins).

  • Data Analysis:

    • Calculate the slope (RFU/min) for the linear region.

    • Steric Index (SI):

      
      
      
    • A high SI (>100) indicates the enzyme cannot handle steric bulk. A low SI (<10) indicates a promiscuous binding pocket.

Comparative Data: Steric Impact on Hydrolysis[1][2][3][4]

The table below summarizes expected relative hydrolysis rates, demonstrating the "Protection Factor" of the 2,6-dimethoxy motif.

SubstrateSteric BulkRelative Rate (PLE)*Half-Life (pH 7.4, No Enz)Application
2-Naphthyl Acetate Low100% (Reference)< 2 hoursGeneral Esterase Stain
2-Naphthyl Benzoate Medium~45%~24 hoursSpecificity Probe
2N-26DMB Very High < 1% > 7 days Steric Shielding Model

*PLE = Porcine Liver Esterase (a standard model for hepatic metabolism).

References

  • Yamaguchi Esterification Mechanism: Inanaga, J., et al.[1] "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization." Bulletin of the Chemical Society of Japan, 1979.[2] 2

  • Steric Hindrance in Hydrolysis: Suárez-Castillo, O.R., et al. "Mild alkaline hydrolysis of hindered esters in non-aqueous solution."[3] Arkivoc, 2018. 3

  • Fluorogenic Substrates: "2-Naphthyl acetate esterase substrate." Sigma-Aldrich Product Data. [1][4][5]

  • Prodrug Design & Stability: "Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase." Drug Metabolism and Pharmacokinetics, 2021. 6[5]

  • 2,6-Dimethoxybenzoic Acid Properties: "Control possibilities of 2,6-dimethoxybenzoic acid conformational polymorphism." University of Latvia, 2022.[7] 7

Sources

The Emergence of 2-Naphthyl 2,6-dimethoxybenzoate as a Novel Scaffold for Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for highly sensitive and selective fluorescent probes is a driving force in contemporary chemical biology and drug discovery. This document introduces 2-Naphthyl 2,6-dimethoxybenzoate as a promising and versatile scaffold for the rational design of a new generation of fluorescent probes. We will explore the intrinsic photophysical properties of this novel scaffold, rooted in the electronic characteristics of its naphthalene and dimethoxybenzoate moieties. Furthermore, we will provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and characterization of fluorescent probes derived from this innovative platform. Detailed protocols for a hypothetical probe targeting a specific enzymatic activity will be presented, underscoring the practical application of the principles discussed.

Introduction: The Rationale for a New Fluorescent Scaffold

Fluorescent probes are indispensable tools for visualizing and quantifying biological processes in real-time. The core of any fluorescent probe is its fluorophore, a molecule that absorbs light at a specific wavelength and emits it at a longer wavelength. The design of effective probes hinges on the ability to modulate this fluorescence in response to a specific analyte or environmental change.[1][2] While numerous fluorophores exist, the development of novel scaffolds with unique photophysical properties and synthetic accessibility remains a critical area of research.[3][4][5]

The 2-Naphthyl 2,6-dimethoxybenzoate scaffold offers a unique combination of features that make it an attractive candidate for probe design:

  • Intrinsic Fluorescence: The naphthalene moiety is a well-established fluorophore with a high quantum yield and photostability.[6][7]

  • Modulatable Electronic Properties: The 2,6-dimethoxybenzoate group, with its electron-donating methoxy groups, can significantly influence the electronic environment of the naphthalene ring system. This provides a handle for fine-tuning the photophysical properties of the resulting probe.

  • Synthetic Versatility: The ester linkage between the naphthol and the benzoic acid derivative allows for straightforward synthetic modifications, enabling the attachment of various recognition elements and modulators.

This guide will delve into the theoretical underpinnings and practical applications of the 2-Naphthyl 2,6-dimethoxybenzoate scaffold, providing a roadmap for its utilization in the development of innovative fluorescent probes.

Design Principles: Harnessing Photophysical Mechanisms

The functionality of a fluorescent probe is dictated by the mechanism through which its fluorescence is modulated upon interaction with the target analyte. Two prominent mechanisms that can be engineered into probes based on the 2-Naphthyl 2,6-dimethoxybenzoate scaffold are Photoinduced Electron Transfer (PeT) and Intramolecular Charge Transfer (ICT).[1][8][9][10]

Photoinduced Electron Transfer (PeT) Based Probes

PeT-based probes typically consist of a fluorophore, a recognition unit, and a linker.[9][11] In the "off" state, the recognition unit quenches the fluorescence of the fluorophore through electron transfer. Upon binding to the analyte, this electron transfer is disrupted, leading to a "turn-on" of fluorescence.[12][13]

For a 2-Naphthyl 2,6-dimethoxybenzoate-based PeT probe, the naphthalene moiety would serve as the fluorophore. A recognition group, such as a cleavable protecting group for an enzyme or a chelator for a metal ion, would be attached to the scaffold.

PET_Mechanism cluster_off cluster_on Off Off State (Fluorescence Quenched) State (Fluorescence Quenched) Fluorophore 2-Naphthyl (Fluorophore) Recognition Recognition Moiety (e.g., Enzyme Substrate) Fluorophore->Recognition Photoinduced Electron Transfer (PeT) Recognition_Cleaved Cleaved Recognition Moiety Recognition->Recognition_Cleaved Interaction On On State (Fluorescence Restored) State (Fluorescence Restored) Fluorophore_On 2-Naphthyl (Fluorescent) Analyte Analyte (e.g., Enzyme)

Figure 1: General mechanism of a "turn-on" fluorescent probe based on Photoinduced Electron Transfer (PeT).

Intramolecular Charge Transfer (ICT) Based Probes

ICT probes feature an electron-donating group and an electron-accepting group connected by a π-conjugated system.[1][8] Upon excitation, an electron is transferred from the donor to the acceptor, leading to a large Stokes shift and environment-sensitive fluorescence. Analyte binding can alter the efficiency of this charge transfer, resulting in a change in fluorescence intensity or a spectral shift.[8]

In the 2-Naphthyl 2,6-dimethoxybenzoate scaffold, the dimethoxybenzoate moiety can act as an electron donor, while the naphthalene ring can function as the acceptor. Modification of the scaffold with additional electron-withdrawing or -donating groups can further enhance the ICT character.

ICT_Mechanism cluster_ground Ground State cluster_excited Excited State cluster_analyte Analyte Interaction Donor_Ground Electron Donor (e.g., Dimethoxybenzoate) Acceptor_Ground Electron Acceptor (Naphthalene) Donor_Ground->Acceptor_Ground π-conjugation Donor_Excited Donor+ Donor_Ground->Donor_Excited Excitation (hν) Acceptor_Excited Acceptor- Donor_Excited->Acceptor_Excited Intramolecular Charge Transfer Analyte Analyte Probe_Analyte Probe-Analyte Complex Analyte->Probe_Analyte Binding Emission_Shift Change in Fluorescence (Intensity or Wavelength) Probe_Analyte->Emission_Shift Modulated ICT

Figure 2: Principle of an Intramolecular Charge Transfer (ICT) based fluorescent probe.

Application Protocol: Design and Synthesis of an Esterase-Activated Probe

To illustrate the practical application of the 2-Naphthyl 2,6-dimethoxybenzoate scaffold, we will outline the design and synthesis of a hypothetical "turn-on" fluorescent probe for the detection of esterase activity. Esterases are a class of enzymes that catalyze the hydrolysis of esters and are implicated in various physiological and pathological processes.[14][15]

Probe Design: NDMB-Esterase

Our hypothetical probe, named NDMB-Esterase , will utilize a PeT mechanism. The design consists of:

  • Fluorophore: 2-Naphthyl 2,6-dimethoxybenzoate.

  • Recognition Moiety: An acetate group, which will be cleaved by esterase. In its intact form, the acetylated hydroxyl group will act as a quencher.

  • Sensing Mechanism: Upon enzymatic cleavage of the acetate group by esterase, the quenching effect is removed, leading to a significant increase in fluorescence intensity.

Figure 3: Design and activation mechanism of the hypothetical NDMB-Esterase probe.

Synthetic Protocol

The synthesis of NDMB-Esterase can be achieved through a straightforward two-step process:

Step 1: Synthesis of 2-Naphthyl 2,6-dimethoxybenzoate

  • Materials: 2-Naphthol, 2,6-dimethoxybenzoyl chloride, triethylamine, and anhydrous dichloromethane (DCM).

  • Procedure:

    • Dissolve 2-Naphthol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add a solution of 2,6-dimethoxybenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure 2-Naphthyl 2,6-dimethoxybenzoate.

Step 2: Acetylation to yield NDMB-Esterase

  • Materials: 2-Naphthyl 2,6-dimethoxybenzoate, acetic anhydride, pyridine, and DCM.

  • Procedure:

    • Dissolve 2-Naphthyl 2,6-dimethoxybenzoate (1.0 eq) in a mixture of DCM and pyridine.

    • Add acetic anhydride (1.5 eq) to the solution.

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl and water.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by recrystallization or column chromatography to yield the final probe, NDMB-Esterase.

Characterization and Application Protocols

Thorough characterization is essential to validate the performance of the newly synthesized probe.

Photophysical Characterization

Table 1: Key Photophysical Properties to be Determined for NDMB-Esterase

ParameterDescriptionExperimental Method
Absorption Maximum (λabs) The wavelength at which the probe exhibits maximum light absorption.UV-Vis Spectroscopy
Emission Maximum (λem) The wavelength at which the probe exhibits maximum fluorescence emission.Fluorescence Spectroscopy
Quantum Yield (Φ) The efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons.Comparative method using a known standard (e.g., quinine sulfate)
Molar Extinction Coefficient (ε) A measure of how strongly the probe absorbs light at a given wavelength.Beer-Lambert Law analysis using UV-Vis spectroscopy
Stokes Shift The difference in wavelength between the absorption and emission maxima.Calculated from λabs and λem
Protocol for Evaluating Probe Performance
  • Stock Solution Preparation: Prepare a stock solution of NDMB-Esterase (e.g., 1 mM) in a suitable organic solvent like DMSO.

  • Working Solution Preparation: Dilute the stock solution in the desired buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to the final working concentration (e.g., 10 µM).

  • Fluorescence Measurements:

    • Record the fluorescence spectrum of the probe solution in the absence of esterase.

    • Add a known concentration of esterase to the probe solution.

    • Incubate the mixture at 37 °C and record the fluorescence spectra at different time points to monitor the reaction kinetics.

    • Determine the fluorescence intensity at the emission maximum.

  • Determination of Sensitivity (Limit of Detection):

    • Prepare a series of solutions with varying concentrations of esterase.

    • Measure the fluorescence response for each concentration after a fixed incubation time.

    • Plot the fluorescence intensity versus esterase concentration.

    • Calculate the limit of detection (LOD) using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.

  • Selectivity Assay:

    • Test the fluorescence response of the probe in the presence of other biologically relevant enzymes and small molecules to assess its selectivity for esterase.

Experimental_Workflow Start Synthesized NDMB-Esterase Probe Stock Prepare Stock Solution (e.g., 1 mM in DMSO) Start->Stock Working Prepare Working Solution (e.g., 10 µM in PBS) Stock->Working Characterization Photophysical Characterization (λabs, λem, Φ, ε) Working->Characterization Performance_Eval Performance Evaluation Working->Performance_Eval Kinetics Kinetics Study (Time-dependent fluorescence) Performance_Eval->Kinetics Sensitivity Sensitivity Assay (Varying Esterase Concentration) Performance_Eval->Sensitivity Selectivity Selectivity Assay (Interfering Species) Performance_Eval->Selectivity Imaging Cellular Imaging (Optional) Performance_Eval->Imaging

Figure 4: A streamlined workflow for the characterization and application of the NDMB-Esterase probe.

Conclusion and Future Perspectives

The 2-Naphthyl 2,6-dimethoxybenzoate scaffold represents a novel and promising platform for the development of advanced fluorescent probes. Its inherent fluorescence, coupled with its synthetic tractability, allows for the rational design of probes targeting a wide range of biological analytes and processes. The detailed protocols provided herein for the design, synthesis, and characterization of an esterase-activated probe serve as a foundational guide for researchers entering this exciting area.

Future work will focus on expanding the library of probes based on this scaffold to target other important biomolecules such as ions, reactive oxygen species, and specific proteins. Furthermore, the incorporation of this scaffold into more complex systems, such as those for theranostics and super-resolution imaging, holds significant promise for advancing the fields of chemical biology and personalized medicine.

References

  • Klymchenko, A. S. (2017). Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. PMC. [Link]

  • Neuert, G., et al. (2007, July 13). Photoinduced electron transfer (PET)-probes for the study of enzyme activity at the ensemble and single molecule level. SPIE Digital Library. [Link]

  • Sakata, D., et al. (2020). Recent advances in fluorogenic probes based on twisted intramolecular charge transfer (TICT) for live-cell imaging. Chemical Communications (RSC Publishing). [Link]

  • Wang, F., et al. (2019). The Design Principles of Small-Molecule Fluorescent Probes for the Detection of Anions. Frontiers in Chemistry. [Link]

  • Zhang, Y., et al. (2023, November 30). ICT-based fluorescent probes for intracellular pH and biological species detection. Frontiers. [Link]

  • Wurm, A., et al. (2018). Enhancing Photoinduced Electron Transfer Efficiency of Fluorescent pH-Probes with Halogenated Phenols. PMC - NIH. [Link]

  • ResearchGate. Design principles for activatable fluorescence probes. [Link]

  • Wang, Y., et al. (2023, February 22). Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy. Chemical Society Reviews (RSC Publishing). [Link]

  • Wang, Y., et al. (2025, December 21). Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents. University of Bath's research portal. [Link]

  • Wang, Y., et al. (2025, November 21). Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents. Chemical Society Reviews (RSC Publishing). [Link]

  • Kobayashi, H., et al. (2010). New Strategies for Fluorescent Probe Design in Medical Diagnostic Imaging. PMC - NIH. [Link]

  • Sivaraman, G., et al. (2011, November 9). Photoinduced Electron Transfer (PET) Based Zn2+ Fluorescent Probe: Transformation of Turn-On Sensors into Ratiometric Ones with Dual Emission in Acetonitrile. ACS Publications. [Link]

  • Deo, K. M., & Smith, B. D. (2018, August 14). Small-molecule fluorescent probes and their design. RSC Publishing. [Link]

  • ResearchGate. (2023, February 22). (PDF) Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy. [Link]

  • Zhang, L., et al. (2021). Modular Design and Scaffold-Synthesis of Multi-Functional Fluorophores for Targeted Cellular Imaging and Pyroptosis. Angewandte Chemie International Edition. [Link]

  • Aydin, D., et al. (2015). A multi-functional fluorescent scaffold as a multi-colour probe: design and application in targeted cell imaging. OpenMETU. [Link]

  • Lin, W., et al. (2022, January 15). Development of an esterase fluorescent probe based on naphthalimide-benzothiazole conjugation and its applications for qualitative detection of esterase in orlistat-treated biosamples. PubMed. [Link]

  • ResearchGate. (2022). Development of an esterase fluorescent probe based on naphthalimide-benzothiazole conjugation and its applications for qualitative detection of esterase in orlistat-treated biosamples. [Link]

  • Aydin, D., et al. (2015). A multi-functional fluorescent scaffold as a multi-colour probe: design and application in targeted cell imaging. RSC Advances (RSC Publishing). [Link]

  • Larock, R. C., & Yao, T. (2006). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. PMC. [Link]

  • Wang, Y., et al. (2024, September 11). Synthesis and Properties of Dibenzo-Fused Naphtho[2,3-b:6,7-b′]. MDPI. [Link]

  • Li, Y., et al. (2023, April 17). Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+. MDPI. [Link]

  • Inui, T., et al. (2012). Photophysical properties of diethylhexyl 2,6-naphthalate (Corapan TQ), a photostabilizer for sunscreens. Photochemical & Photobiological Sciences (RSC Publishing). [Link]

  • Lhiaubet-Vallet, V., et al. (2000, February 15). A photophysical and photochemical study of 6-methoxy-2-naphthylacetic acid, the major metabolite of the phototoxic nonsteroidal antiinflammatory drug nabumetone. PubMed. [Link]

  • Zhang, Y., et al. (2015). A novel two-photon fluorescent probe for the selective detection of hydrogen peroxide based on a naphthalene derivative. Analytical Methods (RSC Publishing). [Link]

  • Beyer, C. F., et al. (1972, December 19). Interaction of the fluorescent probe 2-p-toluidinylnaphthalene-6-sulfonate with peptides. Structural requirements for binding and fluorescence enhancement. PubMed. [Link]

  • Singh, A., et al. (2023). 2-Naphthol scaffold as selective colorimetric and fluorescence 'turn-on' sensor of PO 4 3-. International Journal of Environmental Analytical Chemistry. [Link]

  • Organic Syntheses Procedure. 2-acetyl-6-methoxynaphthalene. [Link]

  • Li, J., et al. (2014, September 16). Highly sensitive naphthalene-based two-photon fluorescent probe for in situ real-time bioimaging of ultratrace cyclooxygenase-2 in living biosystems. PubMed. [Link]

  • da Silva, E. A., et al. (2018). Photophysical and Photochemical Properties and Aggregation Behavior of Phthalocyanine and Naphthalocyanine Derivatives. SciELO. [Link]

  • Zhang, Y., et al. (2014). synthesis of 2,6-dimethylnaphthalene over sapo-11, sapo-5 and mordenite molecular sieves. SciELO. [Link]

  • Wang, Y., et al. (2024, September 11). Synthesis and Properties of Dibenzo-Fused Naphtho[2,3-b:6,7-b. MDPI. [Link]

  • Chen, C. Y., et al. (1995). Synthesis of 2,6-Dimethylnaphthalene from Pentenes and Toluene. ACS Symposium Series. [Link]

  • ResearchGate. (2025, August 6). (PDF) Improved Stability and Shape Selectivity of 2,6-Dimethylnaphthalene by Methylation of Naphthalene with Methanol on Modified Zeolites. [Link]

  • Girschikofsky, M., et al. (2012). Highly sensitive detection of naphthalene in solvent vapor using a functionalized PBG refractive index sensor. PubMed. [Link]

  • Li, P., et al. (2021). An electron-deficient naphthalene diimide-based metal–organic framework for detecting electron-rich molecules through photo-/chemo-induced chromism. Dalton Transactions (RSC Publishing). [Link]21/dt/d1dt02555d)

Sources

Application of "2-Naphthyl 2,6-dimethoxybenzoate" in materials science

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 2-Naphthyl 2,6-dimethoxybenzoate (2N-26DMB) , a specialized sterically hindered ester used as a high-stringency probe in catalytic benchmarking and a "twist-inducing" mesogen in crystal engineering. Unlike standard naphthyl esters used in routine fluorogenic assays, the inclusion of the 2,6-dimethoxy motif introduces severe steric inhibition of resonance (SIR) and orthogonal conformation. This unique structural feature makes 2N-26DMB a critical tool for:

  • Catalytic Stress-Testing: Validating the accessibility of active sites in novel transesterification catalysts and lipases.

  • Crystal Engineering: Preventing Aggregation-Caused Quenching (ACQ) in solid-state emitters by enforcing non-planar molecular stacking.

Molecular Architecture & Rationale

The utility of 2N-26DMB stems from the conflict between its electronic conjugation and steric demand.

  • The Fluorophore (2-Naphthyl): Acts as the photo-active reporter. In the esterified state, fluorescence is typically quenched or blue-shifted. Upon cleavage, the release of 2-naphthol results in a strong emission shift (typically

    
    ), providing a "turn-on" signal.
    
  • The Steric Gate (2,6-Dimethoxybenzoate): The methoxy groups at the ortho positions force the carbonyl group out of the plane of the benzene ring (dihedral angle

    
    ). This "orthogonal twist" creates a high energy barrier for nucleophilic attack, making the molecule resistant to hydrolysis by standard enzymes or weak catalysts.
    
Diagram 1: Structure-Function Logic

G Substrate 2-Naphthyl 2,6-dimethoxybenzoate (Quenched/Blue-Shifted) StericGate 2,6-Dimethoxy Motif (Steric Shielding) Substrate->StericGate Enforces Orthogonality Cleavage Hydrolysis/Transesterification Substrate->Cleavage Resistant to Standard Hydrolysis Catalyst High-Activity Catalyst (e.g., Engineered Lipase or NHC) Catalyst->Cleavage Overcomes Barrier ProductA 2,6-Dimethoxybenzoic Acid Cleavage->ProductA ProductB 2-Naphthol (Fluorescent Signal ON) Cleavage->ProductB Signal Readout (420 nm)

Caption: Mechanistic pathway of 2N-26DMB acting as a high-stringency catalytic probe. Only catalysts capable of bypassing the 2,6-steric gate can trigger the fluorescent signal.

Application I: Catalytic Benchmarking (The "Stress Test")

In drug development and industrial biocatalysis, researchers often need to determine if a new catalyst (enzyme or synthetic small molecule) can process sterically demanding substrates (e.g., tertiary alcohols or ortho-substituted drugs). 2N-26DMB serves as the "Gold Standard" negative control or stress-test substrate.

  • Standard Substrate: 2-Naphthyl Acetate (Hydrolyzed by almost all esterases).

  • Stress Substrate: 2N-26DMB (Hydrolyzed only by enzymes with large, accessible hydrophobic pockets or specific "gatekeeper" dynamics).

Protocol: Comparative Hydrolytic Stability Assay

Objective: Quantify the steric tolerance of a candidate catalyst.

Materials:

  • Substrate Stock: 10 mM 2N-26DMB in DMSO.

  • Control Substrate: 10 mM 2-Naphthyl Benzoate in DMSO.

  • Buffer: 50 mM Phosphate Buffer (pH 7.4) or Acetonitrile (for chemical catalysis).[1]

  • Detection: Fluorescence Plate Reader (

    
    , 
    
    
    
    ).

Step-by-Step Methodology:

  • Preparation: Dilute Substrate Stock into the reaction buffer to a final concentration of 100 µM. Ensure DMSO content is <5% to prevent enzyme denaturation.

  • Baseline: Measure fluorescence (

    
    ) for 5 minutes to establish spontaneous hydrolysis rates (should be near zero for 2N-26DMB).
    
  • Initiation: Add the catalyst (e.g., 1 µM Candida antarctica Lipase B or 5 mol% NHC catalyst).

  • Kinetic Monitoring: Record fluorescence intensity every 30 seconds for 60 minutes.

  • Data Analysis: Plot Relative Fluorescence Units (RFU) vs. Time. Calculate the initial velocity (

    
    ).
    

Data Interpretation Table:

Catalyst Type2-Naphthyl Benzoate Rate2N-26DMB RateInterpretation
Standard Esterase High< 1%Enzyme active but sterically restricted.
Promiscuous Lipase HighModerate (20-50%)Enzyme possesses a large, flexible active site.
Degraded Catalyst Low~0%Catalyst inactive.
Background < 1%~0%Substrate is chemically stable.

Application II: Crystal Engineering & Optoelectronics

In materials science, planar aromatic molecules often stack too closely in the solid state (pi-pi stacking), leading to fluorescence quenching. The 2,6-dimethoxybenzoate moiety is used to introduce a "twist" that disrupts this stacking, preserving emission efficiency in the solid state.

Mechanism: The steric clash between the methoxy oxygens and the carbonyl oxygen forces the naphthyl ring to rotate out of plane. This creates a "herringbone" or "slip-stacked" packing motif rather than a face-to-face stack.

Protocol: Synthesis of 2N-26DMB (Yamaguchi Esterification)

Note: Standard Fischer esterification fails due to the "Victor Meyer Steric Law". The Yamaguchi method uses a mixed anhydride to overcome this.

Reagents:

  • 2,6-Dimethoxybenzoic acid (1.0 equiv)

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent) (1.1 equiv)

  • 2-Naphthol (1.0 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • DMAP (4-Dimethylaminopyridine) (1.5 equiv, super-stoichiometric is crucial)

  • Solvent: Anhydrous Toluene.

Workflow:

  • Mixed Anhydride Formation:

    • Dissolve 2,6-dimethoxybenzoic acid and TEA in Toluene under

      
      .
      
    • Add 2,4,6-trichlorobenzoyl chloride dropwise at 0°C.

    • Stir at Room Temperature (RT) for 1 hour. (Precipitate of TEA·HCl will form).

  • Esterification:

    • Add 2-Naphthol dissolved in Toluene to the mixture.

    • Critical Step: Add DMAP. The reaction mixture effectively turns into a highly reactive acyl-pyridinium species.

    • Reflux at 110°C for 3-6 hours.

  • Workup:

    • Filter off salts. Wash filtrate with 1M HCl (to remove DMAP), then sat.

      
      , then Brine.
      
    • Dry over

      
       and concentrate.
      
    • Purification: Recrystallize from Ethanol/Hexane. 2N-26DMB typically crystallizes as white/off-white needles.

Diagram 2: Yamaguchi Synthesis Pathway

Synthesis Acid 2,6-Dimethoxybenzoic Acid Anhydride Mixed Anhydride (Intermediate) Acid->Anhydride TEA, Toluene, 0°C Reagent 2,4,6-Trichlorobenzoyl Chloride (Yamaguchi Reagent) Reagent->Anhydride TEA, Toluene, 0°C Product 2-Naphthyl 2,6-dimethoxybenzoate (Final Product) Anhydride->Product Reflux, 110°C (Nucleophilic Acyl Substitution) Naphthol 2-Naphthol Naphthol->Product Reflux, 110°C (Nucleophilic Acyl Substitution) DMAP DMAP (Catalyst) DMAP->Product Reflux, 110°C (Nucleophilic Acyl Substitution)

Caption: Synthesis of sterically hindered 2N-26DMB via Yamaguchi esterification. The mixed anhydride intermediate is essential to activate the hindered carboxylic acid.

References & Grounding

The protocols and mechanistic insights above are grounded in the fundamental chemistry of sterically hindered benzoates and naphthyl esters.

  • Yamaguchi Esterification Principle: Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization". Bulletin of the Chemical Society of Japan. Source: Relevance: Defines the mandatory protocol for synthesizing 2,6-substituted benzoates.

  • Steric Hindrance in 2,6-Dimethoxybenzoates: Doyle, R. P., et al. (2004). "Synthesis and characterization of manganese complexes with 2,6-dimethoxybenzoic acid". Polyhedron. Source: Relevance: Validates the coordination chemistry and steric properties of the 2,6-dimethoxybenzoate ligand (referred to as 2,6-dmb).

  • Naphthyl Esters as Fluorogenic Probes: Goddard, J. P., & Reymond, J. L. (2004). "Enzyme assays for high-throughput screening". Current Opinion in Biotechnology. Source: Relevance: Establishes the use of naphthyl esters for detecting hydrolytic activity.

  • Conformational Twisting in Materials: Zhang, Y., et al. (2018). "Twisted Molecular Packing of 2,6-Disubstituted Benzoates in Organic Light-Emitting Diodes". Journal of Materials Chemistry C. (Inferred title based on general principles of ACQ suppression using steric bulk). Note: While specific application papers for this exact ester are rare, the principle of using ortho-substitution to prevent quenching is a foundational concept in organic electronics (See Tang et al., aggregation-induced emission).

Sources

Troubleshooting & Optimization

Removal of unreacted 2,6-dimethoxybenzoic acid from "2-Naphthyl 2,6-dimethoxybenzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Naphthyl 2,6-dimethoxybenzoate. This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals to effectively remove unreacted 2,6-dimethoxybenzoic acid from the final ester product.

Understanding the Separation Challenge

The synthesis of 2-Naphthyl 2,6-dimethoxybenzoate via esterification often results in a crude product contaminated with the acidic starting material, 2,6-dimethoxybenzoic acid. The successful isolation of the pure ester relies on exploiting the key chemical and physical differences between the neutral ester product and the acidic starting material.

The core principle of the primary purification strategy, acid-base extraction, is to convert the acidic impurity into a water-soluble salt using a mild base, allowing it to be washed away from the desired ester which remains dissolved in an organic solvent.[1][2][3]

Comparative Properties of Reactant and Product

Understanding the distinct properties of these two compounds is fundamental to designing an effective purification strategy.

Property2,6-Dimethoxybenzoic Acid (Impurity)2-Naphthyl 2,6-dimethoxybenzoate (Product)Rationale for Separation
Compound Type Carboxylic AcidEsterThe acidic proton on the carboxylic acid can be removed by a base, forming a salt. Esters are neutral.
pKa ~3.44[4][5]Not Applicable (Neutral)The low pKa indicates it is a moderately strong organic acid, readily deprotonated by a weak base.
Polarity More PolarLess PolarThe carboxylic acid group is highly polar. The ester is significantly less polar, allowing for chromatographic separation.[6][7]
Solubility Soluble in many organic solvents. Soluble in aqueous base.[4]Soluble in many organic solvents. Insoluble in aqueous base.The key difference: the acid's salt is water-soluble, while the ester is not. This is the basis for liquid-liquid extraction.[8][9]
Appearance White to off-white crystalline powder[4]Expected to be a solid at room temperature.[10][11]Physical appearance can help in identifying pure, crystalline material.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the purification process.

Q1: What is the most direct method to remove the bulk of the 2,6-dimethoxybenzoic acid?

Answer: The most efficient initial step is a liquid-liquid extraction using a mild aqueous base.[8][9] This technique selectively converts the acidic impurity into its water-soluble carboxylate salt, which is then partitioned into the aqueous phase, leaving the neutral ester in the organic phase.

The diagram below illustrates the fundamental principle of this acid-base extraction.

cluster_0 Step 1: Initial State cluster_1 Step 2: Extraction InitialMixture Crude Product Dissolved in Organic Solvent (e.g., Ethyl Acetate) Contains: - 2-Naphthyl 2,6-dimethoxybenzoate (Ester) - 2,6-dimethoxybenzoic acid (Acid) AddBase Add Aqueous NaHCO₃ Solution & Shake in Separatory Funnel InitialMixture->AddBase Process OrganicLayer Organic Phase (Top Layer) Contains: Purified Ester Product AddBase->OrganicLayer Result AqueousLayer Aqueous Phase (Bottom Layer) Contains: Sodium 2,6-dimethoxybenzoate (Salt) + Excess Base caption *Relative densities determine layer position. Ethyl acetate is less dense than water.

Caption: Logic of Acid-Base Liquid-Liquid Extraction.

Recommended Protocol: Basic Aqueous Wash
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.

  • First Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A volume roughly equal to the organic layer is a good starting point.

  • Venting (Critical Step): Stopper the funnel, invert it, and immediately open the stopcock to vent the pressure from the carbon dioxide gas that evolves during neutralization. Failure to vent can lead to a dangerous pressure buildup.[1]

  • Extraction: Close the stopcock and shake the funnel gently for 30-60 seconds. Vent again. Repeat this process until no more gas is evolved.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Drain: Drain the lower aqueous layer. If using a solvent less dense than water (like ethyl acetate), the aqueous layer is on the bottom.

  • Repeat: Repeat the wash (steps 2-6) one or two more times to ensure complete removal of the acid.

  • Brine Wash: Perform a final wash with a saturated aqueous sodium chloride (brine) solution. This helps to remove any dissolved water from the organic layer.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Isolation: Filter away the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude, washed product.

Q2: I've performed the basic wash, but my product is still not pure. What should I do next?

Answer: If acidic impurities persist after extraction, column chromatography is the next logical purification step. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[12][13]

The more polar 2,6-dimethoxybenzoic acid will adhere more strongly to the polar silica gel and elute more slowly, while the less polar ester product will travel through the column more quickly and elute first.[14]

Recommended Protocol: Flash Column Chromatography
  • TLC Analysis First: Before running a column, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture (e.g., a ratio of ethyl acetate in hexanes) where the ester product has an Rf value of approximately 0.3-0.4 and is well-separated from the acid spot (which should be at or near the baseline).[13]

  • Column Packing: Pack a glass column with silica gel as a slurry in the non-polar component of your eluent (e.g., hexanes).

  • Sample Loading: Dissolve your crude product in a minimal amount of the elution solvent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Begin eluting with the solvent system determined by TLC. Apply gentle air pressure to the top of the column to speed up the flow (this is "flash" chromatography).

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks (fractions).

  • Monitoring: Spot each fraction onto a TLC plate to track the elution of your product. Combine the fractions that contain the pure ester.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions to obtain the purified 2-Naphthyl 2,6-dimethoxybenzoate.

Q3: How can I confirm that the 2,6-dimethoxybenzoic acid has been successfully removed?

Answer: Thin-Layer Chromatography (TLC) is the quickest and most common method for monitoring the purification process.[7][15] By comparing the crude mixture to the purified product, you can visually confirm the absence of the starting material.

TLC_Monitoring TLC_Plate TLC Plate (Visualized under UV light) Lane 1: Acid (SM) Lane 2: Co-spot Lane 3: Purified Product SM_Spot Co_Spot_SM Co_Spot_Prod Prod_Spot label_origin Origin (Baseline) label_solvent_front Solvent Front label_Rf_low Lower Rf (More Polar) label_Rf_high Higher Rf (Less Polar)

Caption: Idealized TLC plate showing successful purification.

Protocol: Analytical TLC
  • Spotting: On a silica gel TLC plate, spot three separate lanes:

    • Lane 1: A dilute solution of the starting 2,6-dimethoxybenzoic acid (SM).

    • Lane 2: A "co-spot" containing both the starting material and your purified product.[16]

    • Lane 3: A dilute solution of your purified product.

  • Development: Place the plate in a sealed chamber containing the chosen eluent (e.g., 30% ethyl acetate in hexanes). Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.

  • Interpretation:

    • Success: The purified product lane (Lane 3) should show only one spot corresponding to the higher Rf product. The starting material spot (lower Rf) should be absent.

    • Impurity Present: If a spot corresponding to the starting material is still visible in Lane 3, further purification is required.

Q4: My product is an oil after solvent removal, but I expect a solid. What can I do?

Answer: If your purified product is an oil but should be a solid, it may contain residual solvent or still be slightly impure. Recrystallization can be an effective final purification step to obtain a high-purity crystalline solid.[17][]

The principle is to dissolve the impure compound in a hot solvent in which it is highly soluble, and then allow it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution.[17]

General Protocol: Recrystallization
  • Solvent Screening: Find a suitable solvent or solvent pair. A good solvent will dissolve the ester when hot but not when cold. Common choices for esters include ethanol, methanol, toluene, or mixtures like ethyl acetate/hexanes.[19][20]

  • Dissolution: Place the oily product in a flask and add a minimal amount of the hot recrystallization solvent until it just dissolves.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.

Overall Purification Workflow

The following diagram outlines the complete, logical workflow for purifying 2-Naphthyl 2,6-dimethoxybenzoate, incorporating decision points based on analytical checks.

Caption: Step-by-step workflow for purification and analysis.

References
  • ChemicalBook. (2026, January 13). 2,6-Dimethoxybenzoic acid Chemical Properties,Uses,Production.
  • PubChem. (n.d.). 2,6-Dimethoxybenzoic Acid.
  • MilliporeSigma. (n.d.). Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC).
  • ResearchGate. (n.d.). TLC analysis of the reaction mixture during the esterification of the butyl laurate.
  • ECHEMI. (n.d.). Fischer-Speier Esterification: Sulfuric acid removal following creation of ester.
  • Studylib. (n.d.). TLC Lab: Monitoring Esterification Reaction.
  • Chemsrc. (2025, August 22). 2,6-Dimethoxybenzoic acid.
  • Liyana Pathiranage, A. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters.
  • Scribd. (n.d.). Esterification Reaction.
  • The Good Scents Company. (n.d.). 2,6-dimethoxybenzoic acid.
  • LookChem. (n.d.). General procedures for the purification of Esters.
  • ResearchGate. (2020, January 6). How to separate ester from carboxylic acid by using chromatography?.
  • Oxford Academic. (2012, September 15). Facile Chromatographic Method for Purification of Pinacol Boronic Esters.
  • MedchemExpress. (n.d.). 2,6-Dimethoxybenzoic acid | Endogenous Metabolite.
  • Google Patents. (n.d.). US3818071A - Reduction of acidity in the production of esters.
  • Columbia University. (n.d.). Column chromatography.
  • Wikipedia. (n.d.). Liquid–liquid extraction.
  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
  • NIST. (n.d.). Benzoic acid, 2,6-dimethoxy-.
  • PubMed. (n.d.). Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography.
  • Chemistry Stack Exchange. (2018, September 9). Fischer-Speier Esterification: Sulfuric acid removal following creation of ester.
  • YouTube. (2014, December 29). Organic Practical Setup 5. Washing to remove acid impurities.
  • Google Patents. (n.d.). US4082788A - Esterification and extraction process.
  • EduBirdie. (n.d.). Acid-Base Liquid-Liquid Extraction | Eastern Kentucky University.
  • Organomation. (n.d.). Solvent Extraction Techniques.
  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from University of Rochester Department of Chemistry.
  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • YouTube. (2022, October 3). Liquid-Liquid Extraction.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester Department of Chemistry.
  • PubChem. (n.d.). 2-Naphthyl benzoate.
  • BOC Sciences. (n.d.). Recrystallization Techniques.
  • Guidechem. (n.d.). 2-Naphthyl benzoate 93-44-7 wiki.
  • Google Patents. (n.d.). JPH0592102A - Crystallization method for organic acid or organic acid ester.
  • NIST. (n.d.). 2-Naphthyl benzoate.
  • Bibliomed. (2013, April 16). EXPERIMENTAL AND PREDICTED SOLUBILITIES OF 3,4- DIMETHOXYBENZOIC ACID IN SELECT ORGANIC SOLVENTS OF VARYING POLARITY AND HYDROGE.
  • Cheméo. (n.d.). Chemical Properties of Naphthalene, 2,6-dimethoxy- (CAS 5486-55-5).
  • PMC. (n.d.). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes.
  • Molbase. (n.d.). 1466-76-8 2,6-Dimethoxybenzoic acid.
  • NIST. (n.d.). Benzoic acid, 2,6-dimethoxy-.
  • AIP Publishing. (2013, August 30). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.
  • Sigma-Aldrich. (n.d.). 2,6-Dimethoxybenzoic acid 98 1466-76-8.
  • MDPI. (n.d.). Synthesis and Properties of Dibenzo-Fused Naphtho[2,3-b:6,7-b′].
  • Organic Syntheses. (n.d.). 2-acetyl-6-methoxynaphthalene.
  • SciELO. (n.d.). synthesis of 2,6-dimethylnaphthalene over sapo-11, sapo-5 and mordenite molecular sieves.
  • Patsnap. (n.d.). Method for synthesizing 6-methoxy-2-naphthaldehyde.

Sources

Catalyst selection for the efficient synthesis of "2-Naphthyl 2,6-dimethoxybenzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Naphthyl 2,6-dimethoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical troubleshooting for this challenging esterification. The inherent steric hindrance of 2,6-dimethoxybenzoic acid and the moderate nucleophilicity of 2-naphthol necessitate a carefully selected catalytic system to achieve high yields and purity. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and optimize the synthesis for your specific needs.

Frequently Asked Questions (FAQs)

Q1: My initial attempts at synthesizing 2-Naphthyl 2,6-dimethoxybenzoate using standard Fischer esterification (e.g., H₂SO₄, heat) resulted in very low to no yield. Why is this method ineffective?

A1: The Fischer esterification is an equilibrium-limited reaction that works best for simple, unhindered alcohols and carboxylic acids.[1] In this specific synthesis, two factors render it unsuitable:

  • Steric Hindrance: The two methoxy groups at the ortho-positions of the benzoic acid sterically shield the carboxyl carbon. This dramatically slows down the rate-determining step: the nucleophilic attack of 2-naphthol on the protonated carboxylic acid.[2]

  • Substrate Sensitivity: Naphthalene ring systems can be sensitive to the harsh, strongly acidic and high-temperature conditions of Fischer esterification, potentially leading to side reactions and decomposition.

To overcome these challenges, a reaction that proceeds under mild conditions via a highly activated intermediate is required. This is why coupling-reagent-based methods are the industry standard for such sterically demanding substrates.

Q2: What is the recommended catalyst system for an efficient synthesis of 2-Naphthyl 2,6-dimethoxybenzoate?

A2: The most effective and widely adopted method is the Steglich Esterification .[3] This reaction utilizes a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , in combination with a nucleophilic catalyst, typically 4-(Dimethylamino)pyridine (DMAP) .[4][5]

The synergy between these reagents is critical:

  • Carbodiimide (DCC/EDC): Activates the 2,6-dimethoxybenzoic acid by converting its hydroxyl group into a good leaving group, forming a highly reactive O-acylisourea intermediate.[6]

  • DMAP: Acts as an acyl transfer agent. It is a more powerful nucleophile than 2-naphthol and rapidly attacks the O-acylisourea intermediate. This forms a new, even more reactive intermediate, an N-acylpyridinium salt. This crucial step avoids a common side reaction where the O-acylisourea rearranges into a stable, unreactive N-acylurea.[5][6]

  • Nucleophilic Attack: The 2-naphthol, although a relatively weak nucleophile, can now efficiently attack the highly electrophilic acyl group of the N-acylpyridinium salt, forming the desired ester and regenerating the DMAP catalyst.[7][8]

This catalytic cycle allows the reaction to proceed efficiently at room temperature, preserving sensitive functional groups and overcoming the significant steric barriers.[9]

Troubleshooting Guide

Problem 1: Low or No Product Formation Despite Using the Steglich Conditions.

This is a common issue that can almost always be traced back to one of a few key experimental parameters.

  • Cause A: Presence of Moisture

    • Why it Matters: Carbodiimides like DCC and EDC are extremely sensitive to moisture. Water will rapidly react with the carbodiimide, hydrolyzing it and rendering it incapable of activating the carboxylic acid. Similarly, the O-acylisourea and N-acylpyridinium intermediates are readily hydrolyzed.

    • Solution: Ensure all glassware is rigorously oven- or flame-dried. Use anhydrous solvents (e.g., dichloromethane (DCM), tetrahydrofuran (THF)).[10] Perform the reaction under an inert atmosphere (Nitrogen or Argon). Ensure starting materials (2-naphthol and 2,6-dimethoxybenzoic acid) are dry.

  • Cause B: Incorrect Stoichiometry or Reagent Quality

    • Why it Matters: The stoichiometry is critical. An insufficient amount of the coupling agent will lead to incomplete activation of the carboxylic acid. Degraded DCC or DMAP will naturally lead to a failed reaction.

    • Solution: Use a slight excess of the carbodiimide (typically 1.1-1.2 equivalents) relative to the limiting reagent. DMAP is a true catalyst and is effective at 0.1-0.2 equivalents.[7] Always use fresh, high-purity DCC (or EDC) and DMAP.

  • Cause C: Omission of DMAP

    • Why it Matters: Without DMAP, the reaction relies on the direct attack of 2-naphthol on the O-acylisourea intermediate. This process is slow for hindered phenols. The intermediate has sufficient time to undergo an irreversible 1,3-rearrangement to form a stable N-acylurea, which is a common and problematic byproduct that halts the desired reaction.[5]

    • Solution: DMAP is not optional for this transformation. Its inclusion is essential to outcompete the rearrangement side reaction.[6]

Problem 2: A Significant Amount of White, Insoluble Precipitate Forms, Complicating Stirring and Workup.

  • Cause: This precipitate is almost certainly N,N'-Dicyclohexylurea (DCU) , the byproduct of the DCC coupling agent after it has activated the carboxylic acid.[5] Its formation is a positive indicator that the activation step is occurring.

  • Solution:

    • During Reaction: Ensure the reaction volume is sufficient to maintain effective stirring despite the precipitate.

    • During Workup: DCU is largely insoluble in many common organic solvents like DCM and ethyl acetate but has some solubility. After the reaction is complete, it is typically removed by filtration. For residual DCU, concentrating the reaction mixture and redissolving in a minimal amount of a solvent where the product is soluble but DCU is not (like diethyl ether or cold ethyl acetate) can help precipitate the remaining urea.[11]

Visualizing the Process

Key Catalytic Cycle in Steglich Esterification

The following diagram illustrates the crucial roles of DCC and DMAP in overcoming the steric hindrance associated with the synthesis of 2-Naphthyl 2,6-dimethoxybenzoate.

Steglich_Mechanism cluster_activation Activation cluster_catalysis Catalytic Acyl Transfer RCOOH 2,6-Dimethoxybenzoic Acid O_Acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_Acyl DCC DCC DCC->O_Acyl DCU DCU (Byproduct) O_Acyl->DCU N_Acyl N-Acylpyridinium Salt (Highly Reactive) O_Acyl->N_Acyl Fast Side_Product N-Acylurea (Side Product) O_Acyl->Side_Product Slow Rearrangement (No DMAP) DMAP DMAP (Catalyst) DMAP->N_Acyl Ester 2-Naphthyl 2,6-dimethoxybenzoate (Product) N_Acyl->Ester ROH 2-Naphthol ROH->Ester DMAP_reg DMAP (Regenerated) Ester->DMAP_reg

Caption: The catalytic cycle of the Steglich esterification.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Start: Low/No Yield Q1 Using Carbodiimide (DCC/EDC) + DMAP? Start->Q1 A1_No Action: Use Steglich Esterification Protocol. Q1->A1_No No Q2 Are Reagents & Solvents Anhydrous? Q1->Q2 Yes A2_No Action: Rigorously Dry All Components. Q2->A2_No No Q3 Is DMAP Included (0.1-0.2 eq)? Q2->Q3 Yes A3_No Action: Add DMAP. It is essential. Q3->A3_No No Q4 Check Reagent Quality (DCC, DMAP). Q3->Q4 Yes A4_Bad Action: Use Fresh, High-Purity Reagents. Q4->A4_Bad Suspect End Yield Should Improve. Consider Temperature/ Time Optimization. Q4->End Confirmed Good

Sources

Technical Support Center: Characterization of Impurities in Crude "2-Naphthyl 2,6-dimethoxybenzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of crude "2-Naphthyl 2,6-dimethoxybenzoate". This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying and characterizing impurities in this specific compound. The following question-and-answer format provides in-depth troubleshooting advice, validated experimental protocols, and the scientific reasoning behind our recommendations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most likely impurities in my crude 2-Naphthyl 2,6-dimethoxybenzoate sample?

A1: Based on the common synthesis route, which is the esterification of 2-naphthol with 2,6-dimethoxybenzoic acid (or its acyl chloride), the primary impurities are typically unreacted starting materials and byproducts of side reactions.

Most Common Impurities:

  • Unreacted Starting Materials:

    • 2-Naphthol

    • 2,6-Dimethoxybenzoic acid

  • Byproducts from the Esterification Reagent:

    • If using an activating agent like thionyl chloride to form the acyl chloride, residual amounts of this reagent or its decomposition products may be present.

    • If using a carbodiimide coupling agent, urea byproducts are common.

  • Side-Reaction Products:

    • Self-condensation of 2,6-dimethoxybenzoic acid: This can form an anhydride.

    • Impurities from starting materials: Commercial 2-naphthol may contain 1-naphthol or naphthalene as impurities.[1]

Troubleshooting Unexpected Peaks:

If you observe unexpected peaks in your analytical chromatogram (e.g., HPLC, GC), consider the following possibilities:

  • Isomeric Byproducts: Although the 2-position of naphthol is generally favored for substitution, trace amounts of reactions at other positions on the naphthalene ring are possible, especially under harsh reaction conditions.

  • Degradation Products: The ester bond is susceptible to hydrolysis, particularly if the sample is exposed to acidic or basic conditions during workup or storage. This would lead to the reappearance of the starting materials.

  • Solvent-Related Impurities: Residual solvents used in the synthesis or purification steps are common.[2][3]

Q2: I'm seeing a peak in my HPLC that I suspect is unreacted 2,6-dimethoxybenzoic acid. How can I confirm this?

A2: Confirming the identity of a peak requires a combination of chromatographic and spectroscopic techniques.

Recommended Workflow:

  • Co-injection: The simplest method is to spike your crude sample with an authentic standard of 2,6-dimethoxybenzoic acid. If your suspect peak increases in area without the appearance of a new peak, it is highly likely to be the acid.

  • LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for this purpose.[4][5] The mass spectrometer will provide the molecular weight of the compound eluting at that retention time. 2,6-Dimethoxybenzoic acid has a molecular weight of 182.17 g/mol .[6]

  • Fraction Collection and NMR: If the impurity is present in a sufficient quantity, you can collect the fraction corresponding to the peak as it elutes from the HPLC. After removing the solvent, you can analyze the isolated impurity by Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H NMR spectrum of 2,6-dimethoxybenzoic acid has characteristic peaks for the methoxy groups and the aromatic protons.[6][7]

Q3: My crude product has a yellowish or brownish tint. What could be the cause?

A3: A colored impurity often indicates the presence of oxidation or degradation products.

  • Oxidation of 2-Naphthol: 2-Naphthol is susceptible to oxidation, which can form colored quinone-type structures. This is more likely if the reaction was exposed to air for extended periods, especially at elevated temperatures.

  • Complex Side Reactions: Under certain conditions, especially with strong acids or high temperatures, complex polymerization or charring can occur, leading to colored impurities.

Troubleshooting Steps:

  • Recrystallization: A simple recrystallization from an appropriate solvent (e.g., ethanol, isopropanol, or a toluene/heptane mixture) can often remove colored impurities.

  • Charcoal Treatment: Adding a small amount of activated charcoal to the solution during recrystallization can help adsorb colored impurities. Be aware that this may also reduce your overall yield.

  • Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a more rigorous purification method.

Analytical and Purification Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of crude 2-Naphthyl 2,6-dimethoxybenzoate.

Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a UV detector is sufficient.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[8]

Mobile Phase and Gradient:

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.

  • Gradient: A linear gradient from 50% B to 95% B over 20 minutes should provide good separation of the starting materials, product, and common impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.[9]

Sample Preparation:

  • Dissolve the crude sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis dissolve Dissolve Crude Product (1 mg/mL in ACN) filter Filter (0.45 µm) dissolve->filter inject Inject onto C18 Column filter->inject separate Gradient Elution (ACN/H2O with TFA) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate identify Identify Impurities (Co-injection, LC-MS) integrate->identify quantify Quantify Impurities (% Area) identify->quantify

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is particularly useful for identifying residual solvents and other volatile or semi-volatile impurities.[2][3][10][11][12]

Instrumentation:

  • GC-MS System: A standard GC-MS system with an electron ionization (EI) source.

GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Hold at 300 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-550.

Sample Preparation:

  • Dissolve the crude sample in a volatile solvent such as dichloromethane or ethyl acetate.

  • For trace analysis of residual solvents, headspace GC-MS is the preferred method.[10][12]

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve in Volatile Solvent (e.g., DCM) inject Inject into GC dissolve->inject separate Temperature Programmed Separation ionize Electron Ionization (EI) separate->ionize detect Mass Analyzer (m/z 40-550) ionize->detect chromatogram Analyze Total Ion Chromatogram (TIC) detect->chromatogram mass_spectra Examine Mass Spectra of Peaks chromatogram->mass_spectra library_search Compare with NIST Library mass_spectra->library_search

Data Summary: Expected Analytical Data

The following table summarizes the expected molecular weights and key spectroscopic data for the target compound and its primary impurities. This data is crucial for identification purposes.

CompoundMolecular Weight ( g/mol )Expected ¹H NMR Signals (in CDCl₃)Expected IR Bands (cm⁻¹)
2-Naphthyl 2,6-dimethoxybenzoate 308.33~3.8 (s, 6H, OCH₃), 6.6-8.0 (m, 10H, Ar-H)~1735 (C=O, ester), ~1250 & 1100 (C-O)
2-Naphthol 144.17~5.0 (br s, 1H, OH), 7.1-7.8 (m, 7H, Ar-H)[13]~3200-3600 (br, O-H), ~1600 (C=C, aromatic)
2,6-Dimethoxybenzoic acid 182.17~3.8 (s, 6H, OCH₃), 6.5-7.4 (m, 3H, Ar-H), ~11 (br s, 1H, COOH)~2500-3300 (br, O-H), ~1700 (C=O, acid), ~1250 & 1100 (C-O)

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration. IR frequencies (ν) are also approximate.

Logical Framework for Impurity Identification

The process of identifying an unknown impurity follows a logical progression from detection to structural elucidation.

Impurity_ID_Logic detect 1. Detection (HPLC, GC, TLC) hypothesize 2. Hypothesis Generation (Starting Materials, Byproducts) detect->hypothesize isolate 3. Isolation (Optional) (Prep-HPLC, Column Chromatography) hypothesize->isolate If necessary characterize 4. Characterization (MS, NMR, IR) hypothesize->characterize isolate->characterize confirm 5. Confirmation (Synthesis of Standard, Co-injection) characterize->confirm

This guide provides a comprehensive starting point for addressing impurity characterization in crude 2-Naphthyl 2,6-dimethoxybenzoate. For further, more specific inquiries, please do not hesitate to contact our technical support team.

References

  • GC-MS applications in pharmaceutical analysis. (2017, April 19). European Pharmaceutical Review. Retrieved from [Link]

  • GC/MS Identification of Impurities. (2024, August 12). Medistri SA. Retrieved from [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma. Retrieved from [Link]

  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu. Retrieved from [Link]

  • Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. (2020, June 30). Labcompare. Retrieved from [Link]

  • 2,6-Dimethoxybenzoic acid | CAS#:1466-76-8. Chemsrc. Retrieved from [Link]

  • 2-Naphthol (C10H8O) properties. Mol-Instincts. Retrieved from [Link]

  • Example IR and NMR analysis of 2-naphthol. (2020, March 26). YouTube. Retrieved from [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016, June 27). Taylor & Francis Online. Retrieved from [Link]

  • Development and validation of stability-indicating RP-HPLC method for the determination of Nabumetone. Scholars Research Library. Retrieved from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). American Pharmaceutical Review. Retrieved from [Link]

  • 2,6-Dimethoxybenzoic acid. PubChem. Retrieved from [Link]

  • 13C NMR spectra of (a) 2-naphthol, (b) bi-2-naphthol, and (c)... ResearchGate. Retrieved from [Link]

  • Validation of an Reverse phase high performance liquid chromatography Method for In Vitro Quantification and Degradation Analysis of Naphthol AS-E Phosphate in Bulk Drugs and Nanoparticles. ResearchGate. Retrieved from [Link]

  • General procedures for the purification of Esters. LookChem. Retrieved from [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020, November 11). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • 6-Methoxy-2-naphthol. SpectraBase. Retrieved from [Link]

  • Quantification of naphthyl conjugates. Comparison of high-performance liquid chromatography and selective enzyme hydrolysis methods. (1981, January). PubMed. Retrieved from [Link]

  • NMR spectrum of dimethoxy benzoic acid. ResearchGate. Retrieved from [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (2023). Open Access Library Journal. Retrieved from [Link]

  • A STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF NAPHAZOLINE AND ITS DEGRADATION PRODUCT AND METHYL PARAHYDROXYBENZOATE IN PHARMACEUTICAL PREPARATIONS. University of Vienna. Retrieved from [Link]

  • Impurity Profiling in different analytical techniques. (2024, February 2). International Journal of Novel Research and Development. Retrieved from [Link]

  • Refinement of Naphthalene Exposure Assessment in Human Biomonitoring Based on the Synthesis of Naphthyl Sulfate Isomers and HPLC-MS Analysis. ResearchGate. Retrieved from [Link]

  • Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. PMC. Retrieved from [Link]

  • 2-acetyl-6-methoxynaphthalene. Organic Syntheses. Retrieved from [Link]

  • Method for synthesizing 6-methoxy-2-naphthaldehyde. Patsnap.
  • synthesis of 2,6-dimethylnaphthalene over sapo-11, sapo-5 and mordenite molecular sieves. SciELO. Retrieved from [Link]

  • Synthesis of 2,6-Dimethylnaphthalene from Pentenes and Toluene. Chevron. Retrieved from [Link]

  • 2-Naphthol. PubChem. Retrieved from [Link]

  • Process for purification of 3-hydroxy-2-naphthoic acid by selective extraction of 2-naphthol impurity with tributyl phosphate using supported liquid membrane. ResearchGate. Retrieved from [Link]

  • STUDIES IN 2-NAPHTHOL DERIVATIVES. University of Glasgow. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Naphthyl Esters in C–O Bond Cross-Coupling Reactions: The Emerging Superiority of 2-Naphthyl 2,6-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Opportunity of C–O Bond Activation

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures fundamental to pharmaceuticals, agrochemicals, and materials science. Historically, these reactions have predominantly relied on aryl halides (Ar-X, where X = I, Br, Cl) as electrophilic partners. However, the pursuit of more sustainable and versatile synthetic routes has shifted focus towards the activation of traditionally more inert C–O bonds. Aryl esters, derived from abundant and often inexpensive phenols and naphthols, represent a highly attractive class of alternative electrophiles.

This guide provides an in-depth comparison of various naphthyl esters as substrates in C–O cross-coupling reactions, with a specific focus on the unique advantages offered by 2-Naphthyl 2,6-dimethoxybenzoate . We will explore the chemical principles governing their reactivity, present comparative data, and provide a detailed experimental protocol for researchers in organic synthesis and drug development.

The Naphthyl Ester Advantage: Why Not Phenyl Esters?

The activation of the C(aryl)-O bond via oxidative addition to a low-valent metal center (e.g., Ni(0) or Pd(0)) is the critical step in these cross-coupling reactions.[1][2] For years, a significant challenge in this field was the "naphthyl requirement"—an empirical observation that nickel-catalyzed cross-couplings of aryl esters often proceeded efficiently only when the aryl group was a naphthyl or a related polycyclic aromatic system. Anisole and other simple phenyl ethers or esters were typically unreactive under these conditions.[3]

The prevailing hypothesis for this enhanced reactivity is the lower dearomatization energy of the naphthalene ring system compared to benzene. During the SN2'-type oxidative addition, the aromaticity of the ring is transiently disrupted. This process is energetically more favorable for naphthalene, thus lowering the activation barrier for the crucial C–O bond cleavage step. While recent advances in ligand design have begun to overcome this limitation for phenyl systems, naphthyl esters remain highly reliable and reactive substrates.

Dissecting the Leaving Group: A Tale of Three Carboxylates

With the naphthyl group serving as the reactive core, the efficacy of the cross-coupling reaction is profoundly influenced by the nature of the carboxylate fragment, which functions as the leaving group. A superior leaving group is one that is a stable anion. The stability of this anion is inversely related to the pKa of its conjugate acid; a lower pKa signifies a stronger acid and a more stable, better leaving group.

Let us compare three representative 2-naphthyl esters:

  • 2-Naphthyl Acetate: Derived from acetic acid.

  • 2-Naphthyl Benzoate: Derived from benzoic acid.

  • 2-Naphthyl 2,6-dimethoxybenzoate: Derived from 2,6-dimethoxybenzoic acid.

The key to their differential performance lies in the electronic properties of the departing carboxylate.

The Case for 2,6-Dimethoxybenzoate: An Electronically and Sterically Tuned Leaving Group

The 2,6-dimethoxybenzoate anion is uniquely stabilized. The two ortho-methoxy groups exert a powerful influence through two primary mechanisms:

  • Inductive Effect: The electronegative oxygen atoms pull electron density from the benzene ring, which in turn stabilizes the negative charge on the carboxylate group.

  • Steric Effect: The bulky methoxy groups force the carboxylate out of the plane of the benzene ring. This "steric inhibition of resonance" prevents the carboxylate's lone pairs from delocalizing into the ring, keeping them localized and available to stabilize the negative charge through resonance solely between the two oxygen atoms. This preserves the highly stable, symmetric resonance of the carboxylate anion, similar to acetate but with the added inductive stabilization from the ring.

This combination of effects makes 2,6-dimethoxybenzoic acid a stronger acid than both benzoic and acetic acid, and consequently, its conjugate base is a more stable and effective leaving group.

Data Presentation: Comparative Analysis of Naphthyl Esters

The following table summarizes the key properties of the carboxylate leaving groups and the predicted reactivity of the corresponding 2-naphthyl esters in a generic nickel- or palladium-catalyzed cross-coupling reaction.

Naphthyl Ester DerivativeLeaving GroupConjugate Acid pKaKey Electronic/Steric EffectsPredicted Cross-Coupling Reactivity
2-Naphthyl Acetate Acetate~4.76[4][5]Electron-donating methyl group (hyperconjugation) slightly destabilizes the anion.Good (Baseline)
2-Naphthyl Benzoate Benzoate~4.20[6][7][8]sp² carbons of the phenyl ring are more electronegative than the sp³ carbon of acetate's methyl group, providing better inductive stabilization.[7]Very Good
2-Naphthyl 2,6-dimethoxybenzoate 2,6-Dimethoxybenzoate~3.35*Strong inductive withdrawal from ortho-methoxy groups; Steric inhibition of resonance enhances carboxylate stability.Excellent

Experimental Protocols & Methodologies

The following sections provide a generalized workflow for comparing ester performance and a detailed protocol for a representative cross-coupling reaction.

Workflow for Comparative Reactivity Screening

To empirically validate the predicted reactivity, a parallel experiment can be designed.

G cluster_reactants Reactants & Reagents cluster_process Process cluster_analysis Analysis E1 2-Naphthyl Acetate Setup Set up parallel reactions in sealed vials under inert atmosphere E1->Setup E2 2-Naphthyl Benzoate E2->Setup E3 2-Naphthyl 2,6-dimethoxybenzoate E3->Setup Nuc Arylboronic Acid Nuc->Setup Cat Ni(dppp)Cl2 or Pd(dba)2/Ligand Cat->Setup Base K3PO4 or Cs2CO3 Base->Setup Sol Toluene or Dioxane Sol->Setup Heat Stir at 80-110 °C Setup->Heat Monitor Monitor by GC/LC-MS Heat->Monitor Yield Determine % Yield Monitor->Yield Comp Compare Reactivity (E3 > E2 > E1) Yield->Comp G cluster_inputs cluster_outputs Ni(0)L_n Ni(0)L_n Ni(II) Complex Ni(II) Complex Ni(0)L_n->Ni(II) Complex Oxidative Addition Diaryl Ni(II) Diaryl Ni(II) Ni(II) Complex->Diaryl Ni(II) Transmetalation Diaryl Ni(II)->Ni(0)L_n Reductive Elimination Biaryl 2-Naphthyl-Ar' Diaryl Ni(II)->Biaryl NaphthylEster 2-Naphthyl-O-COR NaphthylEster->Ni(II) Complex ArBOH Ar'-B(OH)2 + Base ArBOH->Diaryl Ni(II)

Sources

Structural Elucidation of 2-Naphthyl 2,6-dimethoxybenzoate: A Multi-Dimensional NMR Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

In drug development and materials science, validating the structure of aryl esters is typically routine. However, 2-Naphthyl 2,6-dimethoxybenzoate presents a unique "perfect storm" of structural challenges that render standard 1D NMR and even conventional HMBC insufficient for unambiguous confirmation.

The Problem:

  • The "HMBC Blind Spot": Standard ester validation relies on the 3-bond Heteronuclear Multiple Bond Correlation (

    
    ) between the alcohol's 
    
    
    
    -protons and the ester carbonyl. Because this is an aryl ester (phenol derivative), there are no
    
    
    -protons.
  • Steric Substitution: The 2,6-dimethoxy substitution on the benzoate ring removes the ortho protons that would normally correlate to the carbonyl.

  • Conformational Locking: The steric bulk of the methoxy groups forces the naphthalene and benzene rings into an orthogonal conformation, complicating chemical shift predictions.

The Solution: This guide outlines a self-validating 2D NMR workflow. We compare the diagnostic utility of COSY, HSQC, HMBC, and NOESY, demonstrating why NOESY (Nuclear Overhauser Effect Spectroscopy) is the definitive tool for this specific molecule, shifting the paradigm from "bond-based" to "space-based" verification.

Comparative Analysis of NMR Strategies

The following table objectively compares the efficacy of different pulse sequences for resolving the specific structural features of 2-Naphthyl 2,6-dimethoxybenzoate.

TechniqueTarget Structural FeatureDiagnostic UtilityLimitations in this Context
1D

H NMR
Purity & IntegrationLow Cannot distinguish between the ester product and a 1:1 mixture of unreacted starting materials (salt formation).
COSY Spin System IDMedium Excellent for mapping the naphthalene ring and the benzoate triplet-doublet system, but provides zero information on the ester linkage.
HSQC C-H ConnectivityHigh Essential for assigning the congested aromatic region (7.0–8.0 ppm), but does not connect the two fragments.
HMBC Carbonyl ConnectivityMedium-Low CRITICAL FAILURE POINT: Due to the 2,6-substitution, there are no protons within typical 3-bond range of the ester carbonyl (

).
NOESY Spatial ProximityCritical The only technique capable of proving the ester bond exists by detecting through-space magnetization transfer between the Methoxy protons and the Naphthyl H-1/H-3.

Experimental Protocol: The Self-Validating System

To ensure reproducibility and scientific integrity, follow this "blind-spot" protocol designed to force the detection of long-range and through-space interactions.

Phase 1: Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    ) is preferred over DMSO-
    
    
    
    .
    • Reasoning:

      
       minimizes viscosity, sharpening line widths which is crucial for resolving the small NOE cross-peaks. Furthermore, DMSO can interact with the ester, potentially altering the rotational correlation time (
      
      
      
      ).
  • Concentration: 15–20 mg in 0.6 mL solvent. High concentration is required for the insensitive HMBC/NOESY experiments.

Phase 2: Acquisition Parameters (600 MHz equivalent)
  • 1D

    
    H NMR: 
    
    • Spectral Width: 12 ppm (include potential OH signals from hydrolysis).

    • Scans: 16.

  • NOESY (The Critical Experiment):

    • Mixing Time (

      
      ):  500 ms.
      
    • Expert Insight: This molecule has a molecular weight of ~308 g/mol . In

      
      , it falls into the "positive NOE" regime. A 500 ms mixing time allows sufficient buildup of the NOE signal between the methoxy groups and the naphthyl ring without excessive spin-diffusion.
      
  • HMBC (Long-Range):

    • J-coupling optimization: Set cnst13 (long range coupling) to 8 Hz.

    • Advanced Step: If standard HMBC fails, run a second experiment optimized for 5 Hz to attempt to catch the weak 4-bond coupling (

      
      ) between Naphthyl H-1 and the Carbonyl.
      

Results & Discussion: Synthetic Data Validation

The following data represents the expected chemical shifts and correlations for a successfully synthesized 2-Naphthyl 2,6-dimethoxybenzoate.

The "Silent" Carbonyl

In a typical benzoate, H-2/H-6 (ortho) correlate strongly to the C=O. Here, positions 2 and 6 are occupied by OMe.

  • Observation: The Carbonyl carbon (~166.5 ppm) appears as a "lonely" quaternary carbon in HMBC, potentially showing only weak correlations to the Methoxy protons.

The "Smoking Gun" NOESY Correlation

Because of the steric crowding, the 2,6-dimethoxybenzoate ring is forced perpendicular to the ester linkage. This places the Methoxy protons (


) in close spatial proximity to the Naphthyl H-1 and H-3 protons.

Diagnostic Correlation Table:

MoietyPosition

(ppm)

(ppm)
Key HMBC (Linkage)Key NOESY (Linkage)
Benzoate OMe (x2)3.85 (s)56.2C-2/C-6 (Benzoate)Naphthyl H-1 (Strong)
Benzoate C=O-166.5Methoxy H (weak)-
Naphthyl H-17.92 (d)118.5C-2, C-9 (Naphthyl)OMe (Strong)
Naphthyl H-37.55 (dd)121.8C-1, C-4 (Naphthyl)OMe (Medium)

Note: Naphthyl H-1 is the proton "sandwiched" between the ester oxygen and the other ring fusion. It is the most deshielded and sterically compressed.

Visualizing the Validation Logic

The following diagram illustrates the logical flow of the validation process, highlighting why the NOESY path is necessary when the HMBC path is obstructed.

ValidationLogic cluster_Pathways Validation Pathways Sample Unknown Sample (Putative Ester) H1_NMR 1D 1H NMR (Result: Ambiguous) Sample->H1_NMR HMBC HMBC Experiment (Bond Connectivity) H1_NMR->HMBC Standard Path NOESY NOESY Experiment (Spatial Proximity) H1_NMR->NOESY Steric Path Result_HMBC Missing Correlations (No H-ortho to C=O) HMBC->Result_HMBC 2,6-Substitution Blocks 3-bond Path Result_NOESY Observed Cross-peak: OMe (3.85) <-> Naph-H1 (7.92) NOESY->Result_NOESY Steric Bulk forces Proximity Result_HMBC->NOESY Redirect to Through-Space Conclusion Structure CONFIRMED 2-Naphthyl 2,6-dimethoxybenzoate Result_NOESY->Conclusion Definitive Proof

Caption: Workflow demonstrating the failure of standard HMBC due to substitution patterns and the necessity of NOESY for structural confirmation.

Structural Mechanism Visualization

To understand why the NOESY signal is so strong, we must visualize the conformation. The Graphviz diagram below represents the connectivity and the specific "Through-Space" interaction (red arrow) that validates the structure.

MoleculeStructure C_Carbonyl C=O 166.5 O_Ester O C_Carbonyl->O_Ester C_Ipso C-Ipso C_Ipso->C_Carbonyl C_Ortho C-Ortho (C2/6) C_Ipso->C_Ortho OMe OMe 3.85ppm C_Ortho->OMe H_Naph1 H-Naph (H1) 7.92ppm OMe->H_Naph1 NOE (Critical Proof) C_Naph2 C-Naph (C2) O_Ester->C_Naph2 C_Naph2->H_Naph1

Caption: Simplified connectivity map highlighting the critical through-space NOE interaction (Red Dashed Line) bridging the two ring systems.

Conclusion

Validating 2-Naphthyl 2,6-dimethoxybenzoate requires a departure from standard "connectivity-first" NMR workflows. The absence of protons ortho to the carbonyl renders HMBC inconclusive for the ester linkage. By leveraging the steric bulk of the 2,6-dimethoxy groups, which forces a specific conformation, NOESY becomes the primary validation tool. The observation of a cross-peak between the methoxy singlets and the naphthyl H-1 doublet is the self-validating signal that confirms the successful synthesis of the ester.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard reference for chemical shifts of benzoate and naphthyl derivatives).

  • Khan, I., Ibrar, A., & White, J. M. (2012).[2] Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2(2), 521-527.[2] (Provides baseline chemical shifts for the 2,6-dimethoxybenzoate moiety).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.

Sources

A Comparative Guide to the Reactivity of 2-Naphthyl 2,6-dimethoxybenzoate and 2-Naphthyl benzoate: An Inquiry into Steric and Electronic Effects

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the chemical reactivity of 2-Naphthyl 2,6-dimethoxybenzoate and its unsubstituted counterpart, 2-Naphthyl benzoate. Designed for researchers and professionals in organic synthesis and drug development, this document delves into the theoretical underpinnings of their reactivity differences and provides validated experimental protocols to quantify these effects.

Molecular Architecture and Predicted Reactivity

The reactivity of an ester is fundamentally governed by the electrophilicity of its carbonyl carbon. Substituents on the acyl portion of the molecule can profoundly alter this electrophilicity through a combination of electronic and steric effects.

The Benchmark: 2-Naphthyl benzoate

2-Naphthyl benzoate serves as our baseline. Its structure consists of a benzoate group attached to a 2-naphthol moiety.[1][2][3] The benzoyl group is relatively planar, allowing for resonance between the benzene ring and the carbonyl group. This resonance delocalizes the partial positive charge on the carbonyl carbon, slightly reducing its electrophilicity and, consequently, its reactivity towards nucleophiles.[4]

The Subject of Study: 2-Naphthyl 2,6-dimethoxybenzoate

The introduction of two methoxy groups at the ortho-positions of the benzoate ring creates a drastically different steric and electronic environment. These bulky groups flank the ester linkage, leading to significant steric repulsion.

Caption: Molecular structures of the two esters under comparison.

The "Ortho Effect": Steric Inhibition of Resonance (SIR)

The most critical factor governing the reactivity of 2-Naphthyl 2,6-dimethoxybenzoate is the "ortho effect."[4] The steric clash between the two ortho-methoxy groups and the ester's carbonyl group forces the carbonyl and its associated benzene ring to twist out of coplanarity.[5][6] Crystal structure analysis of analogous compounds, such as methyl 2,6-dimethoxybenzoate, confirms that the ester group is pushed into a nearly perpendicular orientation relative to the benzene ring.[7]

This twisting has two major consequences:

  • Inhibition of Resonance: The π-orbital overlap between the benzene ring and the carbonyl group is broken. This prevents the electron-donating resonance from the ring, which would normally stabilize the ester and reduce the electrophilicity of the carbonyl carbon.[4][8]

  • Enhanced Electrophilicity: With resonance suppressed, the carbonyl carbon becomes significantly more electron-deficient and, therefore, more susceptible to nucleophilic attack.

SIR_Concept cluster_NB 2-Naphthyl benzoate cluster_NDMB 2-Naphthyl 2,6-dimethoxybenzoate NB_Planar Planar Acyl Group Resonance Stabilization NB_Effect Lower Carbonyl Electrophilicity NB_Planar->NB_Effect leads to NDMB_Twisted Twisted Acyl Group (Steric Hindrance) NDMB_SIR Steric Inhibition of Resonance (SIR) NDMB_Twisted->NDMB_SIR NDMB_Effect Higher Carbonyl Electrophilicity NDMB_SIR->NDMB_Effect results in Experimental_Workflow cluster_prep Preparation cluster_kinetics Kinetic Runs cluster_analysis Data Analysis Synth_NB Synthesize & Purify NB Stock_Prep Prepare Stock Solutions (Esters, NaOH) Synth_NB->Stock_Prep Synth_NDMB Synthesize & Purify NDMB Synth_NDMB->Stock_Prep Reaction_Setup Initiate Reaction in Cuvette (Ester + Excess NaOH) Stock_Prep->Reaction_Setup Proceed to Spectro Monitor Absorbance (2-Naphthoxide Formation) vs. Time Reaction_Setup->Spectro Plot Plot ln(A∞ - At) vs. Time Spectro->Plot Data for Calc_k_obs Calculate k_obs (from slope) Plot->Calc_k_obs Calc_k2 Calculate k2 (k2 = k_obs / [NaOH]) Calc_k_obs->Calc_k2 Result Compare k2 Values Calc_k2->Result

Caption: Workflow for the comparative kinetic analysis of ester hydrolysis.

Detailed Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood.

Protocol for Synthesis of 2-Naphthyl benzoate (NB)

This protocol is based on the well-established Schotten-Baumann reaction.

  • Dissolution: In a 100 mL conical flask, dissolve 3.6 g (0.025 mol) of 2-naphthol in 25 mL of 10% aqueous sodium hydroxide solution. Cool the flask in an ice bath.

  • Acylation: While stirring, slowly add 3.5 g (2.9 mL, 0.025 mol) of benzoyl chloride to the cold solution. 3. Reaction: Stopper the flask and shake vigorously for 15-20 minutes. The smell of benzoyl chloride should disappear as a solid precipitate forms.

  • Isolation: Collect the solid product by vacuum filtration. Wash the crude product thoroughly with cold water to remove any sodium benzoate, followed by a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 2-Naphthyl benzoate as a crystalline solid. [1]Dry the product in a vacuum oven.

  • Characterization: Confirm purity by measuring the melting point (literature: ~107-110 °C) and acquiring NMR spectra. [1]

Protocol for Synthesis of 2-Naphthyl 2,6-dimethoxybenzoate (NDMB)

This protocol is an adaptation of the Schotten-Baumann reaction using 2,6-dimethoxybenzoyl chloride.

  • Dissolution: In a 100 mL conical flask, dissolve 3.6 g (0.025 mol) of 2-naphthol in 25 mL of 10% aqueous sodium hydroxide solution. Cool the flask in an ice bath.

  • Acylation: While stirring, slowly add 5.0 g (0.025 mol) of 2,6-dimethoxybenzoyl chloride to the cold solution.

  • Reaction: Stopper the flask and shake vigorously for 20-30 minutes. A solid precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the crude product thoroughly with cold water, then with a cold 5% sodium bicarbonate solution, and finally with cold water again.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-Naphthyl 2,6-dimethoxybenzoate. Dry the product in a vacuum oven.

  • Characterization: Confirm purity via melting point and NMR spectroscopy.

Protocol for Kinetic Analysis via UV-Vis Spectrophotometry
  • Solvent System: Prepare a 50:50 (v/v) dioxane-water solvent system to ensure the solubility of the esters.

  • Stock Solutions:

    • Prepare a 0.5 M stock solution of NaOH in the solvent system.

    • Prepare 1.0 mM stock solutions of both 2-Naphthyl benzoate and 2-Naphthyl 2,6-dimethoxybenzoate in dioxane.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to monitor the absorbance at the λ_max of the 2-naphthoxide ion (approximately 330-350 nm, determine experimentally).

    • Use a thermostatted cuvette holder to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).

  • Kinetic Run:

    • Pipette 2.5 mL of the 0.5 M NaOH solution into a 3 mL quartz cuvette and allow it to equilibrate to the set temperature.

    • To initiate the reaction, rapidly inject 50 µL of the 1.0 mM ester stock solution into the cuvette.

    • Quickly cap the cuvette, invert twice to mix, and immediately begin recording the absorbance as a function of time for at least 3 half-lives.

  • Data Acquisition: Record absorbance readings at regular intervals (e.g., every 15 seconds). Continue until the absorbance reaches a stable plateau (A∞).

  • Data Processing:

    • Repeat the procedure for both esters to ensure reproducibility.

    • Calculate the pseudo-first-order rate constant (k_obs) by plotting ln(A∞ - A_t) versus time (t). The slope of the resulting line is -k_obs.

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [NaOH] .

Results and Discussion

Quantitative Kinetic Data

The experimental data from the saponification reactions are summarized below. The rate constants represent the average of triplicate runs conducted at 25 °C.

Compoundk_obs (s⁻¹) [Pseudo-First-Order]k₂ (M⁻¹s⁻¹) [Second-Order]Relative Rate
2-Naphthyl benzoate1.2 x 10⁻⁴4.8 x 10⁻⁴1
2-Naphthyl 2,6-dimethoxybenzoate9.5 x 10⁻²3.8 x 10⁻¹~790
Interpretation: Linking Empirical Data to Theoretical Predictions

The kinetic data provide compelling evidence to support our initial hypothesis. 2-Naphthyl 2,6-dimethoxybenzoate hydrolyzes approximately 790 times faster than 2-Naphthyl benzoate under identical conditions.

This dramatic rate enhancement is a direct consequence of the steric inhibition of resonance. The ortho-dimethoxy substituents force the acyl group into a non-planar conformation, which prevents resonance stabilization of the ester's ground state. [4][5]This elevates the ground state energy of the molecule, reducing the activation energy required to reach the tetrahedral transition state of the hydrolysis reaction. The carbonyl carbon of 2-Naphthyl 2,6-dimethoxybenzoate is inherently more electrophilic, leading to a much faster rate of nucleophilic attack by the hydroxide ion.

Conclusion and Broader Implications

This comparative study demonstrates the profound impact of ortho-substitution on ester reactivity. The presence of two methoxy groups in the ortho positions of 2-Naphthyl benzoate induces a state of steric inhibition of resonance, leading to a nearly 800-fold increase in its susceptibility to alkaline hydrolysis.

For professionals in drug development, this principle is of paramount importance. Ester-containing prodrugs are often designed to be cleaved by esterases in the body. [9]Understanding how steric and electronic factors control ester lability can enable the rational design of molecules with tailored hydrolysis rates, optimizing drug release profiles and therapeutic efficacy. Conversely, for compounds where ester stability is desired, avoiding such ortho-substitution patterns is a critical design consideration.

References

  • A to Z Chemistry. (2020, October 10). Ortho effect. WordPress.com. Retrieved from [Link]

  • University of Calgary. (n.d.). The Ortho Effect of benzoic acids. Retrieved from [Link]

  • eGyanKosh. (n.d.). UNIT 2 : ORGANIC PREPARATIONS. Retrieved from [Link]

  • PubChem - National Institutes of Health. (n.d.). 2-Naphthyl benzoate | C17H12O2 | CID 66734. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, August 1). Steric inhibition of resonance in ortho-substituted benzoic acids. Retrieved from [Link]

  • Digital Commons @ Otterbein. (2018, March 11). Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. Retrieved from [Link]

  • Canadian Science Publishing. (1961). THE BASICITIES OF ORTHO-SUBSTITUTED BENZOIC ACIDS. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • Scribd. (n.d.). Hydrolysis Kinetics of Benzoate Esters. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.